3-Aminoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNIQVCPKCNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317044 | |
| Record name | 3-aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129377-66-8 | |
| Record name | 3-aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Aminoquinolin-4-ol chemical properties and structure
An In-depth Technical Guide to 3-Aminoquinolin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 3-amino-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the aminoquinoline class.[1] Its structure is characterized by a quinoline core substituted with both an amino group and a hydroxyl group. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectral characteristics of this compound, intended for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 3-amino-1H-quinolin-4-one | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Exact Mass | 160.063662883 Da | [1] |
| CAS Number | 129377-66-8 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)N | [1] |
| InChI Key | NIQNIQVCPKCNQS-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Structure and Tautomerism
A critical structural feature of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (3-amino-1H-quinolin-4-one).
-
Enol Form (this compound): A fully aromatic hydroxyquinoline structure.
-
Keto Form (3-amino-1H-quinolin-4-one): A quinolone structure where the pyridinoid ring is not fully aromatic.
Studies on related 4-quinolinone systems have shown that the keto tautomer is predominantly favored, especially in the crystalline solid state and in polar solvents like water and DMSO.[5] The greater stability of the C=O double bond compared to a C=N bond, along with favorable resonance stabilization in the keto form, contributes to this preference.[6] The IUPAC name provided by PubChem, 3-amino-1H-quinolin-4-one, also indicates the prevalence of the keto form.[1]
Tautomeric equilibrium of this compound.
Experimental Protocols: Synthesis
While specific protocols for this compound are not extensively detailed, a common and effective method for the synthesis of 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinoline precursor.[7] The precursor, 3-Nitro-4-quinolinol, can be synthesized and then reduced to yield the target compound.[8]
Protocol: Catalytic Hydrogenation of 3-Nitro-4-quinolinol
This protocol describes a general procedure for the reduction of a nitro group on a quinoline ring, adapted from similar syntheses.[7]
-
Materials and Equipment:
-
3-Nitro-4-quinolinol (starting material)
-
10% Platinum on activated carbon (Pt/C) catalyst
-
Solvent: Ethanol or a mixture of Toluene and Ethanol
-
Paar hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable pressure vessel, dissolve 1.0 equivalent of 3-Nitro-4-quinolinol in a sufficient volume of ethanol (or a toluene/ethanol mixture).
-
Add the Pt/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring.
-
The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude this compound, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Proposed synthetic workflow for this compound.
Spectral Data (Expected)
No experimental spectra were found in the search results. The following table summarizes the expected spectral characteristics based on the structure of this compound (predominantly the keto tautomer) and general spectroscopic principles.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. C2-H Proton: A singlet around δ 8.0-8.5 ppm. NH₂ Protons: A broad singlet, chemical shift variable (typically δ 4.0-6.0 ppm), which may exchange with D₂O. NH Proton (keto form): A broad singlet, typically downfield (δ > 10 ppm). |
| ¹³C NMR | C=O Carbon (C4): A signal in the downfield region, approximately δ 175-180 ppm.[5] Aromatic Carbons: Signals in the range of δ 115-150 ppm. C3-NH₂ Carbon (C3): A signal shielded by the amino group. |
| IR Spectroscopy | N-H Stretch (Amine): Two distinct sharp bands in the 3300-3500 cm⁻¹ region for the primary amine. N-H Stretch (Amide): A broad band around 3200 cm⁻¹ for the N-H of the quinolone ring. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.[9] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular formula C₉H₈N₂O. |
Potential Biological Activity
While specific studies on the biological activity of this compound are not prominent in the literature, the 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry.[4] Derivatives of 4-aminoquinoline are widely known for their potent antimalarial activity, with chloroquine and hydroxychloroquine being prime examples.[3][10] The broader class of aminoquinolines has been investigated for a variety of therapeutic applications, including:
Therefore, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, warranting further investigation into its biological profile.
References
- 1. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 11. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-amino-1H-quinolin-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-1H-quinolin-4-one, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical and spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for a common biological evaluation method and explores a potential mechanism of action based on the known activities of structurally related quinolinone compounds. A logical workflow for a proposed synthesis is also presented.
Chemical Identity and Properties
3-amino-1H-quinolin-4-one is a quinolinone derivative characterized by an amino group at the C3 position. The quinolinone scaffold is a prominent feature in numerous biologically active compounds.
| Identifier | Value | Reference |
| IUPAC Name | 3-amino-1H-quinolin-4-one | [1] |
| CAS Number | 129377-66-8 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Spectroscopic Data | Predicted/Analog-Based Values |
| ¹H NMR | Expected signals for aromatic protons on the quinoline core, and a signal for the amino group protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the amino group. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=O stretching (carbonyl group), and aromatic C-H and C=C stretching. |
Synthesis and Experimental Protocols
The synthesis of 3-substituted quinolin-4-ones can be challenging. However, established methods for analogous compounds provide a strategic approach. The Snieckus reaction, a modification of the Niementovsky reaction, is a notable method for preparing 3-substituted quinolin-4-ones.[2][3] This reaction involves the condensation of an anthranilic acid amide with a suitable ketone, followed by cyclization promoted by a strong base.
Below is a proposed synthetic workflow for 3-amino-1H-quinolin-4-one, based on general principles of quinolinone synthesis.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can indicate cell viability and the cytotoxic potential of a compound.
Materials:
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Human cancer cell line (e.g., MCF-7, HeLa)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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3-amino-1H-quinolin-4-one (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-amino-1H-quinolin-4-one in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Potential Biological Activity and Signaling Pathway
While the specific biological targets and mechanism of action for 3-amino-1H-quinolin-4-one have not been extensively characterized in the available literature, the broader class of quinolinone and 4-aminoquinoline derivatives is known to exhibit significant anticancer and antimalarial activities.[4][5] A plausible mechanism of action for quinolinone derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.
Based on the activity of structurally related compounds, it is hypothesized that 3-amino-1H-quinolin-4-one may exert its biological effects through the modulation of the PI3K/Akt signaling cascade.
This proposed mechanism suggests that 3-amino-1H-quinolin-4-one could potentially inhibit PI3K, leading to a decrease in the phosphorylation of Akt and subsequent downstream signaling, ultimately resulting in reduced cell survival and proliferation. Further experimental validation is required to confirm this hypothesis.
Conclusion
3-amino-1H-quinolin-4-one represents a molecule of interest within the broader class of quinolinone compounds, which are known for their diverse biological activities. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related structures. The potential for this compound to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, warrants further investigation for its potential applications in drug discovery and development.
References
- 1. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Aminoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data specifically for 3-Aminoquinolin-4-ol (also known as 3-amino-1H-quinolin-4-one) is limited in publicly available literature. This guide summarizes the available computed data and provides information on closely related compounds to offer a comprehensive overview. Researchers should validate this information through experimental studies.
Introduction
This compound is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The introduction of an amino group at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with generalized experimental protocols for its synthesis and analysis.
Physicochemical Characteristics
Quantitative data for this compound is sparse. The following tables summarize available computed data and experimental data for analogous compounds to provide a comparative reference.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-amino-1H-quinolin-4-one | PubChem[4] |
| Molecular Formula | C₉H₈N₂O | PubChem[4] |
| Molecular Weight | 160.17 g/mol | PubChem[4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)N | PubChem[4] |
| InChI Key | NIQNIQVCPKCNQS-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | 129377-66-8 | PubChem[4] |
| XLogP3 | 0.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| Topological Polar Surface Area | 55.1 Ų | PubChem (Computed) |
Table 2: Experimental Physicochemical Properties of Related Quinolinone Analogs
| Compound | Melting Point (°C) | pKa | Solubility | Reference |
| 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one | 165–167 | Not Available | Not Available | [5] |
| 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | 131–132 | Not Available | Not Available | [5] |
| 2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 122–123 | Not Available | Not Available | [5] |
| Quinoline | Not Available | 4.90 | Slightly soluble in cold water, miscible with ethanol, diethyl ether, acetone | [6] |
Experimental Protocols
Due to the lack of specific, detailed published protocols for this compound, the following sections provide generalized methodologies based on the synthesis and analysis of related quinolin-4-one compounds. These should be considered as starting points for experimental design.
Synthesis of 3-Amino-1H-quinolin-4-one
A plausible synthetic route for 3-amino-1H-quinolin-4-one can be adapted from established methods for synthesizing 3-substituted quinolin-4-ones, such as a modification of the Niementowski reaction or through intramolecular cyclization of chalcone precursors.[3][5]
Generalized Protocol via Intramolecular Cyclization:
-
Chalcone Synthesis: An appropriately substituted o-aminoacetophenone is reacted with a suitable aldehyde in the presence of a base (e.g., aqueous NaOH) to form an (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-one (a chalcone).[5]
-
Intramolecular Cyclization: The purified chalcone is then subjected to an acid-catalyzed intramolecular cyclization. A solid acid catalyst like Amberlyst®-15 can be used. The reaction mixture is typically refluxed in a suitable solvent (e.g., dioxane) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]
-
Purification: The resulting 2,3-dihydroquinolin-4(1H)-one is then purified using column chromatography.
-
Introduction of the Amino Group: Further chemical modifications would be required to introduce the amino group at the 3-position, which may involve nitrosation followed by reduction, or other established methods for amination of quinolone rings.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be crucial for confirming the arrangement of protons on the quinoline ring system and the amino group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. For a similar structure, 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, characteristic proton signals were observed for the aromatic protons, the protons at the C-2 and C-3 positions, and the methoxy group.[5]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C=O) and the carbons of the aromatic rings would be characteristic. For 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, the carbonyl carbon appeared at δ 193.1 ppm.[5]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all proton and carbon signals to the molecular structure.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions for this compound:
-
N-H stretching (amine): Two bands in the region of 3500-3300 cm⁻¹ (for a primary amine).
-
O-H stretching (hydroxyl): A broad band in the region of 3600-3200 cm⁻¹.
-
C=O stretching (ketone): A strong absorption band around 1650-1680 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1600-1450 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of quinoline and quinolinone derivatives are known to exhibit a range of biological effects, often through the inhibition of key enzymes like kinases.[2][7] For instance, substituted quinolines have been investigated as inhibitors of the proteasome and various protein kinases involved in cancer cell proliferation.[7][8]
To illustrate a potential mechanism of action that could be investigated for this compound, a hypothetical signaling pathway diagram is presented below. This diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.
Caption: A hypothetical receptor tyrosine kinase (RTK) signaling pathway.
Workflow for Investigating Biological Activity:
To determine the biological effects of this compound, a systematic experimental approach would be necessary.
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion
This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on computed data and information from closely related analogs. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of this compound. Future research should focus on the experimental determination of its physicochemical parameters, the development of optimized synthetic routes, and the systematic evaluation of its biological effects to unlock its potential therapeutic applications.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Interpretation of 3-Aminoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 3-Aminoquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to offer a comprehensive interpretation for researchers.
Chemical Structure and Properties
This compound, with the molecular formula C₉H₈N₂O, possesses a quinoline core substituted with an amino group at the 3-position and a hydroxyl group at the 4-position.[1] This structure allows for tautomerism between the -ol and -one forms, which can influence its spectral characteristics. The compound has a molecular weight of 160.17 g/mol .[1]
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Mass Spectrometry Data
| Ion | m/z | Relative Intensity |
| [M]⁺ | 160 | High |
| [M-CO]⁺ or [M-HCN-H]⁺ | 133 | Moderate |
| Fragment Ion | 104 | Moderate |
| Data sourced from PubChem[1] |
Table 2: Predicted ¹H NMR Spectral Data
Note: This data is predicted using chemical shift databases and software; experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.0 - 8.2 | Singlet |
| H5 | ~7.8 - 8.0 | Doublet |
| H6 | ~7.2 - 7.4 | Triplet |
| H7 | ~7.5 - 7.7 | Triplet |
| H8 | ~7.3 - 7.5 | Doublet |
| -NH₂ | ~5.0 - 6.0 (broad) | Singlet |
| -OH | ~9.0 - 11.0 (broad) | Singlet |
Table 3: Predicted ¹³C NMR Spectral Data
Note: This data is predicted using chemical shift databases and software; experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 - 145 |
| C3 | ~120 - 125 |
| C4 | ~160 - 165 |
| C4a | ~125 - 130 |
| C5 | ~128 - 132 |
| C6 | ~122 - 126 |
| C7 | ~130 - 135 |
| C8 | ~115 - 120 |
| C8a | ~145 - 150 |
Spectral Interpretation
Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 160, corresponding to its molecular weight.[1] Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. The peak at m/z 133 likely corresponds to the loss of a carbon monoxide (CO) molecule from the quinolinone tautomer or a sequential loss of HCN and a hydrogen atom.[1] The fragment at m/z 104 could arise from further fragmentation of the pyridine ring.
¹H NMR Spectrum (Predicted)
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit distinct signals for the aromatic protons. The proton at the 2-position (H2) is expected to be a singlet in the downfield region. The protons on the benzene ring (H5, H6, H7, H8) will show characteristic doublet and triplet splitting patterns. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectrum (Predicted)
In the predicted proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is predicted to be the most downfield signal. The other quaternary carbons (C4a and C8a) will also be in the downfield region but typically show lower intensity peaks. The carbons of the benzene and pyridine rings will appear in the aromatic region.
Infrared (IR) Spectrum
The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.
-
O-H and N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the overlapping of O-H and N-H stretching vibrations.
-
C=O Stretching: If the quinolinone tautomer is present, a strong absorption band between 1680-1640 cm⁻¹ is expected.
-
Aromatic C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A band in the 1350-1250 cm⁻¹ region.
-
C-O Stretching: An absorption in the 1260-1000 cm⁻¹ range.
-
Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Fragmentation Analysis (MS/MS): To confirm the structure, select the molecular ion (m/z 160) and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS) showing the fragment ions.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound. While experimental data is limited, the combination of available mass spectrometry data and predicted NMR and IR spectra offers valuable insights for researchers. The provided experimental protocols serve as a starting point for the full spectral characterization of this and similar quinoline derivatives, which are an important class of compounds in the field of drug discovery. Further experimental work is necessary to validate the predicted spectral data and to fully elucidate the structure-activity relationships of this compound.
References
Tautomerism in 3-Amino-4-Hydroxyquinoline Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The tautomeric state of this molecule is a critical determinant of its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This technical guide provides an in-depth analysis of the tautomeric equilibria in 3-amino-4-hydroxyquinoline systems, presenting quantitative data, detailed experimental protocols for tautomer analysis, and visualizations of relevant biological pathways. Understanding the nuances of tautomerism in this system is paramount for the rational design and development of novel therapeutics.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the 3-amino-4-hydroxyquinoline system, two primary forms of tautomerism are of interest: keto-enol and amino-imino tautomerism.
-
Keto-Enol Tautomerism: This involves the interconversion between a ketone (or in this case, a quinolone) and an enol form. For the 4-hydroxyquinoline core, this equilibrium is between the 4-hydroxyquinoline (enol-like) and the 4-quinolone (keto-like) forms.
-
Amino-Imino Tautomerism: This involves the interconversion between an amino group (-NH2) and an imino group (=NH). For the 3-amino substituent, this would be an equilibrium between the 3-amino and the 3-imino forms.
The position of these equilibria is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.
Tautomeric Forms of 3-Amino-4-Hydroxyquinoline
The 3-amino-4-hydroxyquinoline system can exist in several tautomeric forms. The principal tautomers are depicted below. The equilibrium generally favors the zwitterionic keto-amino form in polar solvents due to resonance stabilization and favorable hydrogen bonding interactions.
Principal tautomeric forms of the 3-amino-4-hydroxyquinoline system.
Quantitative Analysis of Tautomeric Equilibrium
Below is a summary of representative theoretical data for substituted 4-hydroxyquinoline systems, which can serve as a proxy for understanding the tautomeric preferences of the 3-amino-4-hydroxyquinoline core.
| Tautomer System | Substituent at C3 | Solvent | ΔE (Keto - Enol) (kJ/mol) | Predominant Form | Reference System |
| 4-Hydroxyquinoline | -H | Gas Phase | -38.2 | Keto | 4-Hydroxyquinoline |
| 4-Hydroxyquinoline | -H | Water | -45.1 | Keto | 4-Hydroxyquinoline |
| 4-Hydroxyquinoline | -CN | Gas Phase | -25.5 | Keto | 3-Cyano-4-hydroxyquinoline |
| 4-Hydroxyquinoline | -CN | DMSO | -30.8 | Keto | 3-Cyano-4-hydroxyquinoline |
| 4-Hydroxyquinoline | -CONH2 | Gas Phase | -20.1 | Keto | 3-Carboxamido-4-hydroxyquinoline |
| 4-Hydroxyquinoline | -CONH2 | Water | -28.4 | Keto | 3-Carboxamido-4-hydroxyquinoline |
Note: The data presented are illustrative and based on computational studies of related quinoline systems. The presence of the 3-amino group is expected to influence these values through its electronic effects.
Experimental Protocols for Tautomer Analysis
The experimental investigation of tautomerism in 3-amino-4-hydroxyquinoline systems relies on a combination of spectroscopic techniques.
Synthesis of 3-Amino-4-hydroxyquinoline
A general synthetic route to 3-amino-4-hydroxyquinolines involves the cyclization of an appropriately substituted aniline with a malonic acid derivative, followed by functional group transformations.
Generalized synthetic workflow for 3-amino-4-hydroxyquinoline.
Spectroscopic Characterization
NMR is a powerful technique for elucidating the tautomeric structure in solution.
-
Protocol:
-
Dissolve the 3-amino-4-hydroxyquinoline derivative in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, Methanol-d4).
-
Acquire 1H, 13C, and, if possible, 15N NMR spectra at a controlled temperature.
-
Analyze the chemical shifts and coupling constants. The keto and enol forms will exhibit distinct signals, particularly for the protons and carbons near the tautomerizing groups (C3, C4, N1-H, O-H, N3-H).
-
For quantitative analysis, integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated from the ratio of the integrals.
-
-
Expected Observations:
-
1H NMR: The keto form will show a characteristic N1-H proton signal, while the enol form will have an O4-H proton signal. The chemical shift of the H2 proton will also be indicative of the tautomeric form.
-
13C NMR: The C4 carbon signal is a key indicator. In the keto form, it will appear as a carbonyl carbon (δ > 170 ppm), whereas in the enol form, it will be in the aromatic region as a carbon bearing a hydroxyl group (δ ≈ 150-160 ppm).
-
The different chromophoric systems of the tautomers lead to distinct UV-Vis absorption spectra.
-
Protocol:
-
Prepare dilute solutions of the compound in various solvents of differing polarity.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity.
-
The presence of an isosbestic point in the spectra when varying solvent composition is strong evidence for a two-component equilibrium.
-
IR spectroscopy is particularly useful for identifying the functional groups present in the solid state.
-
Protocol:
-
Prepare a sample as a KBr pellet or a mull.
-
Acquire the IR spectrum.
-
Analyze the vibrational frequencies.
-
-
Expected Observations:
-
A strong absorption band in the region of 1650-1680 cm-1 is characteristic of the C=O stretching vibration of the quinolone ring, indicating the presence of the keto tautomer.
-
A broad band in the 3200-3500 cm-1 region would correspond to O-H stretching of the enol form.
-
N-H stretching vibrations of the amino group will also be present in the 3300-3500 cm-1 region.
-
Biological Relevance and Signaling Pathways
Derivatives of 4-aminoquinoline and 4-hydroxyquinoline are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key signaling pathways. For instance, some quinoline derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
The specific tautomeric form of the 3-amino-4-hydroxyquinoline derivative is crucial for its interaction with the kinase domain of enzymes like PI3K. The arrangement of hydrogen bond donors and acceptors, as well as the overall shape of the molecule, is dictated by the predominant tautomer, which in turn determines the binding affinity and inhibitory potency.
Conclusion
The tautomerism of 3-amino-4-hydroxyquinoline systems is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are essential for the design of new derivatives with optimized pharmacological profiles. The methodologies and data presented in this guide provide a framework for researchers in drug discovery and development to investigate and harness the tautomeric behavior of this important class of compounds. The interplay between the keto-enol and amino-imino equilibria, influenced by the molecular environment, offers a subtle yet powerful mechanism for modulating molecular recognition and biological activity.
A Technical Guide to the Historical Synthesis of Quinolin-4-ones
For over a century, the quinolin-4-one scaffold has been a cornerstone in the development of pharmaceuticals and functional materials. Its prevalence in a wide array of biologically active compounds has driven the innovation of numerous synthetic methodologies. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of quinolin-4-ones, offering detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Conrad-Limpach-Knorr Synthesis
First described in the late 19th century, the Conrad-Limpach-Knorr synthesis is a foundational method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones.[1] The reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction conditions; at lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which upon heating, cyclizes to the corresponding quinolin-4-one (Conrad-Limpach product). Conversely, at higher initial temperatures, the reaction can favor the formation of a β-ketoanilide, leading to a 2-hydroxyquinoline (Knorr product).[2]
Quantitative Data
| Reactants | Conditions | Solvent | Yield | Reference |
| Aniline, Ethyl acetoacetate | Heat to ~250°C | Mineral oil | Up to 95% | [1] |
| Aniline, β-ketoester | Room temperature (initial condensation), then heat | None | < 30% | [1] |
| o-Nitroaniline, Dimethyl acetylenedicarboxylate | Heat | Not specified | 47% | [2] |
Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Formation of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine one equivalent of the aniline with one equivalent of the β-ketoester.
-
The reaction can be performed neat or in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials.
-
Once the formation of the intermediate is complete, the solvent (if used) is removed under reduced pressure.
Step 2: Cyclization to the Quinolin-4-one
-
The crude β-aminoacrylate intermediate is transferred to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[1][3]
-
The mixture is heated to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is maintained at this temperature for a period of 30 minutes to several hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the quinolin-4-one product.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Reaction Mechanism
Caption: General workflow of the Conrad-Limpach Synthesis.
Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or related malonic ester derivatives.[4][5] The reaction proceeds through a series of steps: initial condensation to form an anilidomethylenemalonate, thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the quinolin-4-one.[4]
Quantitative Data
| Aniline Derivative | Malonic Ester Derivative | Cyclization Temperature | Reaction Time | Yield | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | 250°C | 30-60 min | Not specified | [6] |
| Substituted Anilines | Diethyl ethoxymethylenemalonate | 100-130°C (condensation), 250°C (cyclization) | 1-2 h (condensation), 30-60 min (cyclization) | Varies | [6] |
Experimental Protocol: Gould-Jacobs Reaction
Step 1: Condensation
-
In a round-bottom flask, combine one equivalent of the aniline with 1.0-1.2 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[6]
-
Monitor the reaction by TLC until the aniline is consumed.
-
Cool the reaction mixture to room temperature. The intermediate anilidomethylenemalonate may solidify upon cooling.
Step 2: Cyclization
-
To the crude intermediate, add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C under an inert atmosphere for 30-60 minutes.[6]
-
Monitor the cyclization by TLC.
Step 3: Saponification and Decarboxylation
-
Cool the reaction mixture and add a solution of sodium hydroxide to saponify the ester.
-
Heat the mixture to reflux until the saponification is complete.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.
-
Collect the solid by filtration and wash with water.
-
The crude carboxylic acid is then heated at or above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.
-
The resulting quinolin-4-one can be purified by recrystallization.
Reaction Mechanism
Caption: Stepwise workflow of the Gould-Jacobs Reaction.
Camps Cyclization
The Camps cyclization, discovered by Rudolf Camps in 1899, is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline.[3][7] Depending on the substitution pattern of the starting material and the reaction conditions, the reaction can yield either a quinolin-4-one or a quinolin-2-one.[7]
Quantitative Data
| Starting Material | Base | Conditions | Yield | Reference |
| o-Acylaminoacetophenone | Hydroxide ion | Not specified | Varies | [7] |
| o-Halophenones (precursor to o-acylaminoacetophenone) | Various bases | Two-step synthesis | 72-97% | [3][8] |
Experimental Protocol: Camps Cyclization
-
Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol or methanol.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
The reaction mixture is typically heated to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with an acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization.
Reaction Mechanism
Caption: The straightforward workflow of the Camps Cyclization.
Niementowski Synthesis
The Niementowski synthesis, reported in 1894, involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.[9] This method is often characterized by the high temperatures required for the reaction to proceed.[9]
Quantitative Data
| Reactants | Temperature | Yield | Reference |
| Anthranilic acid, Acetophenone | 120-130°C | Not specified | [9] |
| Anthranilic acid, Heptaldehyde | 200°C | Minimal | [9] |
| Anthranilic acid, Ethyl acetoacetate | 130°C then 160°C | 8-12% (reported) | [10] |
Experimental Protocol: Niementowski Synthesis
-
In a round-bottom flask equipped with a condenser, combine the anthranilic acid and the carbonyl compound.
-
Heat the mixture to the required temperature (typically 120-200°C).
-
The reaction is often carried out neat, but a high-boiling solvent can be used.
-
Maintain the temperature for several hours.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture is worked up, which may involve trituration with a solvent to induce precipitation of the product.
-
The crude product is collected by filtration and purified by recrystallization.
Reaction Mechanism
Caption: A simplified mechanism of the Niementowski Synthesis.
Friedländer Annulation
The Friedländer synthesis, first described in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base, to form a quinoline.[11][12] While this method is more general for quinoline synthesis, it can be adapted to produce quinolin-4-ones when appropriate starting materials are used.
Quantitative Data
| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst | Solvent | Temperature | Yield | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | None | Water | 70°C | 97% | [13] |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | None | 80°C | 77-95% | [13] |
| 2-Aminobenzophenone | Acetylacetone | Fluorescein | Ethanol | Room Temp | 96% | [13] |
Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water
This protocol is adapted from a green chemistry approach to the Friedländer synthesis.[14]
-
In a reaction vessel, suspend 1.0 mmol of the 2-aminoaryl aldehyde or ketone and 1.2 mmol of the α-methylene carbonyl compound in 5 mL of water.
-
Heat the mixture to 70°C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
The product is often of high purity, but can be recrystallized if necessary.
Reaction Mechanism
Caption: Alternative mechanistic pathways in the Friedländer Synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organicreactions.org [organicreactions.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
The 4-Aminoquinoline Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
The 4-aminoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Initially renowned for its profound impact on the treatment and prophylaxis of malaria, the therapeutic potential of this scaffold has expanded significantly over the decades.[1][2][3] Researchers and drug development professionals continue to explore its diverse pharmacological activities, uncovering novel applications in oncology, virology, and immunology. This technical guide provides an in-depth overview of the biological activities of the 4-aminoquinoline scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Antimalarial Activity
The cornerstone of the 4-aminoquinoline legacy is its potent antimalarial action, particularly against the erythrocytic stages of Plasmodium species.[4][5] Chloroquine (CQ), a prototypical 4-aminoquinoline, was a first-line antimalarial drug for many years due to its high efficacy, low toxicity, and ease of administration.[3][6]
Mechanism of Action
The antimalarial activity of 4-aminoquinolines is primarily attributed to their interference with the parasite's detoxification of heme.[7] During its intraerythrocytic stage, the malaria parasite digests large quantities of the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4][5] This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin).[5][8]
4-aminoquinolines are weak bases that accumulate to high concentrations within the acidic digestive vacuole of the parasite, a phenomenon known as pH trapping.[9][10] Once inside, they are thought to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[9] The resulting accumulation of free heme leads to oxidative stress and the generation of reactive oxygen species, which damage parasite membranes and other essential components, ultimately leading to parasite death.[8]
Caption: Mechanism of antimalarial action of 4-aminoquinolines.
Structure-Activity Relationship (SAR)
The antimalarial potency of 4-aminoquinolines is heavily influenced by their chemical structure:
-
Quinoline Ring: The quinoline nucleus is essential for activity.[11][12]
-
7-Position: An electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high antimalarial activity.[7][10] Replacing the 7-chloro group with other halogens like bromine or iodine maintains activity, while fluoro or trifluoromethyl groups tend to decrease it.[13] Substitution at any other position on the quinoline ring generally reduces or abolishes activity.[12][14]
-
4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is critical.[7][11] The length of this chain is important, with 4 to 5 carbon atoms between the nitrogen atoms being optimal for activity against resistant strains.[14] The terminal tertiary amino group is also important for the compound's basicity and accumulation in the digestive vacuole.[14]
Quantitative Data: Antimalarial Activity
The following table summarizes the in vitro activity of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Compound | 7-Substituent | Side Chain | Strain | IC50 (nM) | Reference |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | 3D7 (CQS) | 9.8 | [6] |
| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | K1 (CQR) | 350 | [6] |
| Amodiaquine | Cl | -HN-C₆H₄(OH)-CH₂N(C₂H₅)₂ | Dd2 (CQR) | 25.5 | [15] |
| Hydroxychloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)(C₂H₄OH) | - | - | [16] |
| Compound 1 | Cl | -HN-CH₂-C₆H₄-CH₂N(C₂H₅)₂ | Dd2 (CQR) | 12.5 | [15] |
| 7-Iodo-AQ | I | -HN(CH₂)₂N(C₂H₅)₂ | CQS | 3-12 | [13] |
| 7-Iodo-AQ | I | -HN(CH₂)₂N(C₂H₅)₂ | CQR | 3-12 | [13] |
| 7-Trifluoromethyl-AQ | CF₃ | -HN(CH₂)₂N(C₂H₅)₂ | CQR | 18-500 | [13] |
Experimental Protocol: In Vitro Antimalarial Assay
A common method for assessing the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.
Caption: A typical workflow for an in vitro antimalarial assay.
-
Plate Preparation: Serially dilute test compounds in culture medium in a 96-well microtiter plate.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Infection and Treatment: Add the synchronized parasite culture to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the cells by freezing the plates. Add SYBR Green I dye, which intercalates with parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Anticancer Activity
The 4-aminoquinoline scaffold has emerged as a promising framework for the development of anticancer agents.[17] Its derivatives have demonstrated cytotoxic effects against various cancer cell lines and can sensitize tumors to conventional chemotherapies.[8][18]
Mechanism of Action
The anticancer effects of 4-aminoquinolines are multifactorial and involve several cellular pathways:
-
Lysosomotropism and Autophagy Inhibition: Similar to their antimalarial action, 4-aminoquinolines are lysosomotropic agents that accumulate in lysosomes, raising the intra-lysosomal pH.[8][19] This disrupts the function of lysosomal enzymes and, critically, inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[19][20] By blocking the fusion of autophagosomes with lysosomes, 4-aminoquinolines prevent the degradation of cellular components, leading to the accumulation of autophagosomes and ultimately, cell death.[19]
-
Sensitization to Chemotherapy: By inhibiting autophagy, 4-aminoquinolines can reverse resistance to various anticancer drugs and enhance their efficacy.[19] For example, they have been shown to sensitize tumor cells to killing by Akt inhibitors.[18]
-
Kinase Inhibition: Certain 4-aminoquinoline derivatives have been designed as potent inhibitors of specific protein kinases involved in cancer cell signaling. For instance, novel derivatives have been identified as highly potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways that can be dysregulated in cancer.[21]
Caption: Key anticancer mechanisms of the 4-aminoquinoline scaffold.
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity of various 4-aminoquinoline derivatives against human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Breast | ~5 | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Breast | ~10 | [1] |
| Compound 14 (RIPK2 Inhibitor) | - | - | 5.1 nM (biochemical) | [21] |
| Compound 5 (sensitizer) | MDA-MB468 | Breast | >50 (alone) | [18] |
| Compound 5 + Akt Inhibitor 8 | MDA-MB468 | Breast | <1 | [18] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity
The antiviral properties of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, have garnered significant attention, most notably during the COVID-19 pandemic.[16][22] Their broad-spectrum antiviral activity is primarily linked to their ability to interfere with pH-dependent steps of viral replication.[23]
Mechanism of Action
The main antiviral mechanism of 4-aminoquinolines involves the alkalinization of acidic intracellular organelles like endosomes and lysosomes.[16][19]
-
Inhibition of Viral Entry: Many enveloped viruses, including SARS-CoV-2, enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is a pH-dependent process that requires an acidic environment.[16] By increasing the pH of the endosome, 4-aminoquinolines prevent this fusion event, thus blocking the release of the viral genome into the cytoplasm.[23]
-
Inhibition of Viral Replication: Post-entry steps in the viral life cycle, such as the post-translational modification of viral proteins in the Golgi apparatus, can also be pH-dependent. 4-aminoquinolines may interfere with these processes by altering the pH of the trans-Golgi network.[23] For coronaviruses, they may also interfere with the glycosylation of cellular receptors like ACE2, which could hinder virus-cell recognition.[23]
Caption: Inhibition of viral entry by 4-aminoquinolines.
Quantitative Data: Antiviral Activity
The following table shows the in vitro efficacy of chloroquine and hydroxychloroquine against SARS-CoV-2.
| Compound | Cell Line | EC50 (µM) | Reference |
| Chloroquine | Vero E6 | 5.47 | [16] |
| Hydroxychloroquine | Vero E6 | 0.72 | [16] |
Note: In these studies, hydroxychloroquine was found to be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro.[16]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a short adsorption period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. This prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread, which results in localized areas of cell death (plaques).
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix and stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been killed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.
Anti-inflammatory and Other Biological Activities
The 4-aminoquinoline scaffold also exhibits significant immunomodulatory and anti-inflammatory properties, forming the basis of its use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[24][25][26]
Mechanism of Action
The anti-inflammatory effects are complex and involve modulation of innate and adaptive immune responses.[26]
-
Inhibition of Toll-Like Receptors (TLRs): Chloroquine and hydroxychloroquine can inhibit endosomal TLRs, such as TLR7 and TLR9, which are sensors of nucleic acids. By accumulating in endosomes and raising the pH, they interfere with TLR signaling and subsequent production of pro-inflammatory cytokines like type I interferons.[26]
-
Inhibition of Antigen Presentation: The increased lysosomal pH also impairs the processing of antigens and their loading onto MHC class II molecules in antigen-presenting cells, thereby dampening the activation of T-helper cells.[26][27]
-
Cytokine Suppression: These compounds can reduce the production of key pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α).[27]
Caption: Immunomodulatory effects of 4-aminoquinolines.
Other Activities
The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas:[17]
-
Leishmanicidal: Derivatives have shown activity against Leishmania parasites, with mechanisms involving accumulation in the parasite's mitochondria and macrophages.[28]
-
Antibacterial and Antifungal: Various derivatives have been reported to possess antibacterial and antifungal properties.[2][17]
-
Antinociceptive: Some 4-aminoquinoline compounds have demonstrated pain-relieving effects in animal models of nociception.[29]
Experimental Protocol: Anti-inflammatory Assay (LPS-induced Cytokine Production)
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from immune cells.
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) or primary immune cells like peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Treat the cells with different concentrations of the 4-aminoquinoline compound for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of inflammation, to trigger the production of cytokines.
-
Incubation: Incubate the cells for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cytokine production by 50%.
Synthesis Overview
The most common and versatile method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with a desired amine.[30]
Caption: A general synthetic route to 4-aminoquinoline derivatives.
This reaction typically involves heating the 4-chloroquinoline with an excess of the appropriate mono- or diaminoalkane, sometimes in the presence of a base and a suitable solvent.[1][15] This straightforward approach allows for the facile introduction of a wide variety of side chains at the 4-position, enabling extensive SAR studies and the optimization of biological activity.
Conclusion
The 4-aminoquinoline scaffold remains a remarkably versatile and enduringly relevant structure in medicinal chemistry. From its origins as a powerful antimalarial agent, its biological profile has expanded to include potent anticancer, antiviral, and anti-inflammatory activities. The mechanisms underlying these effects, though varied, often hinge on the scaffold's physicochemical properties, particularly its ability to accumulate in acidic organelles. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant experimental methodologies is crucial for drug development professionals seeking to harness the full therapeutic potential of this privileged scaffold. Future research will undoubtedly continue to uncover new applications and refine existing derivatives, ensuring the 4-aminoquinoline core remains a valuable tool in the fight against a wide range of diseases.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 16. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aminoquinolines against coronavirus disease 2019 (COVID-19): chloroquine or hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. All Day Chemist [alldaychemist.com]
- 25. researchgate.net [researchgate.net]
- 26. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 29. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Potential Therapeutic Targets of 3-Aminoquinolin-4-ol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 3-Aminoquinolin-4-ol is limited in publicly available scientific literature. This document provides a comprehensive overview of the potential therapeutic targets and experimental approaches based on the known activities of structurally related quinoline derivatives. The information presented herein is intended to serve as a guide for future research and drug discovery efforts.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[2][5][6] The presence of both an amino group at the 3-position and a hydroxyl group at the 4-position suggests that this compound may engage in specific interactions with biological macromolecules, making it an intriguing candidate for therapeutic development.
This technical guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of similar quinoline-based compounds. We will propose potential signaling pathways it may modulate and provide detailed, albeit inferred, experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound and Its Derivatives
The synthesis of 3-amino-substituted quinolin-4-ones can be achieved through various synthetic routes. One common approach involves the cyclization of anthranilic acid derivatives. A plausible synthetic pathway for this compound is outlined below.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile (Intermediate)
This protocol is adapted from a known procedure for similar compounds.[7]
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-aminobenzoyl)benzotriazole (10 mmol) and malononitrile (10 mmol) in 60 mL of dioxane.
-
Addition of Base: Add potassium tert-butoxide (t-BuOK) (10 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and neutralized. The resulting precipitate is filtered, washed, and dried to yield 2-amino-4-hydroxyquinoline-3-carbonitrile.
Experimental Protocol: Hydrolysis to this compound
-
Hydrolysis: The intermediate, 2-amino-4-hydroxyquinoline-3-carbonitrile, is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, which can then be decarboxylated to yield this compound. The precise conditions for hydrolysis and decarboxylation would need to be optimized.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar 4-aminoquinolines and quinolin-4-ones, several potential therapeutic targets and mechanisms of action can be postulated for this compound.
Kinase Inhibition
A significant number of quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[8][9]
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others are common targets for quinoline-based inhibitors.[10]
-
Non-Receptor Tyrosine Kinases: Src family kinases and Bruton's tyrosine kinase (BTK) are also potential targets.[11]
-
Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and its components are targeted by some quinoline derivatives.[8][12] Additionally, kinases like Receptor-Interacting Protein Kinase 2 (RIPK2), involved in inflammatory signaling, could be potential targets.[13]
Proposed Signaling Pathway Inhibition:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data from Related Compounds (for reference):
| Compound Class | Target | IC50 (nM) | Reference |
| 4-Aminoquinazoline derivative | PI3Kα | 13.6 | [8] |
| 4-Aminoquinoline derivative | RIPK2 | 5.1 | [13] |
| 4-Anilinoquinoline | PKN3 | 14 | [9] |
Induction of Apoptosis and Cell Cycle Arrest
Many quinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.
Potential Mechanisms:
-
Mitochondrial Pathway: Modulation of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.
-
Cell Cycle Checkpoints: Arresting the cell cycle at phases such as G1 or G2/M, preventing cancer cell proliferation.
Apoptosis Induction Pathway:
Caption: Potential pathway for apoptosis induction.
DNA Interaction
The planar quinoline ring system is capable of intercalating between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects. The amino and hydroxyl groups could further stabilize this interaction through hydrogen bonding.
Proposed Experimental Workflow for DNA Interaction Studies:
Caption: Workflow for investigating DNA binding.
Antimicrobial Activity
Quinoline derivatives, including the well-known fluoroquinolones, are potent antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. The core structure of this compound suggests it may also possess antimicrobial properties.
Potential Bacterial Targets:
-
DNA Gyrase (GyrA/GyrB)
-
Topoisomerase IV (ParC/ParE)
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the biological evaluation of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific protein kinase.[6]
-
Reagents and Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (Adenosine triphosphate)
-
This compound (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[14]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Example Data Table for Cytotoxicity Screening:
| Cell Line | Compound | GI50 (µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined |
| MDA-MB-468 (Breast Cancer) | This compound | To be determined |
| A549 (Lung Cancer) | This compound | To be determined |
| Doxorubicin (Control) | Known value |
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[15]
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution of Compound:
-
Perform a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Example Data Table for Antimicrobial Activity:
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | To be determined |
| Escherichia coli | This compound | To be determined |
| Ciprofloxacin (Control) | Known value |
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to a well-established class of bioactive molecules provides a strong rationale for its investigation. The potential for this compound to act as a kinase inhibitor, an inducer of apoptosis, a DNA interacting agent, and an antimicrobial agent makes it a compelling candidate for further research. The proposed experimental protocols in this guide offer a starting point for elucidating the biological activities and therapeutic potential of this compound, with the ultimate goal of developing novel therapeutic agents. Future studies should focus on a systematic evaluation of its effects on a panel of kinases, various cancer cell lines, and a broad range of microbial pathogens to uncover its specific mechanisms of action and therapeutic utility.
References
- 1. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]
The Ascending Profile of 3-Aminoquinolin-4-ol Derivatives: A Comprehensive Review for Drug Discovery
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. A focused exploration into the derivatives of 3-Aminoquinolin-4-ol reveals a promising class of compounds with significant potential in modulating key biological pathways, particularly in immunology and oncology. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these burgeoning molecules.
The core structure of this compound presents a versatile platform for chemical modification, leading to a diverse array of derivatives with a wide spectrum of biological activities. These compounds have garnered considerable attention for their ability to act as agonists for Toll-like receptors (TLRs) and as positive allosteric modulators (PAMs) for adenosine receptors, highlighting their potential in immunotherapy and for the treatment of various other conditions.
Synthesis of the this compound Scaffold
The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the this compound core. A common and effective method involves the reduction of the readily available precursor, 3-nitroquinolin-4-ol.
A typical synthetic route commences with the nitration of 4-hydroxyquinoline to yield 3-nitroquinolin-4-ol. Subsequent reduction of the nitro group is then carried out to produce the desired this compound. This transformation is reliably achieved through catalytic hydrogenation, employing reagents such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium have also been utilized with high yields, often exceeding 70-90% under optimized conditions[1].
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant activity in several key therapeutic areas. The following sections detail their roles as Toll-like receptor agonists and adenosine receptor positive allosteric modulators.
Toll-like Receptor (TLR) Agonism
A significant area of investigation for this compound derivatives has been their activity as agonists of Toll-like receptors, particularly TLR7 and TLR8. TLRs are crucial components of the innate immune system, and their activation can trigger a cascade of immune responses. Agonists of TLR7 and TLR8 are of particular interest as they can induce the production of pro-inflammatory cytokines and enhance adaptive immune responses, making them promising candidates for vaccine adjuvants and cancer immunotherapy.[2]
The synthesis of various C2-alkylthiazolo[4,5-c]quinolines derived from this compound has led to the identification of potent TLR8 agonists.[2] The agonistic potency of these derivatives has been shown to be dependent on the length of the C2-alkyl chain.[2]
Table 1: TLR7 and TLR8 Agonistic Activities of C2-Alkylthiazolo[4,5-c]quinoline Derivatives
| Compound | R Group | TLR8 EC50 (µM) | TLR7 EC50 (µM) |
| 8a | Methyl | >10 | >10 |
| 8b | Ethyl | 2.56 | 8.31 |
| 8c (CL075) | Propyl | 1.32 | 5.48 |
| 8d | Butyl | 1.45 | 6.12 |
| 8e | Pentyl | 8.98 | >10 |
| 8f | Hexyl | >10 | >10 |
| 8g | Heptyl | >10 | >10 |
| 8h | Octyl | >10 | >10 |
Data extracted from Kokatla et al.[2]
The activation of TLR8 by these agonists initiates a downstream signaling cascade, as illustrated in the following diagram.
Caption: TLR8 signaling cascade initiated by a this compound derivative.
A3 Adenosine Receptor Positive Allosteric Modulators (PAMs)
Derivatives of this compound have also been explored as positive allosteric modulators of the A3 adenosine receptor. PAMs are compounds that bind to an allosteric site on a receptor to enhance the response of an endogenous agonist. A3 adenosine receptor PAMs are of interest for their potential therapeutic applications in conditions such as inflammation and cancer.
The synthetic versatility of the this compound scaffold has allowed for the creation of a library of compounds, including oxazoloquinolines and thiazoloquinolines, which have been evaluated for their PAM activity.[3]
Key Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis of the this compound core and a representative derivative are provided below.
Synthesis of this compound (4)
-
Reaction: Reduction of 3-nitroquinolin-4-ol (3)
-
Reagents and Conditions:
-
3-nitroquinolin-4-ol (1.89 g, 9.93 mmol)
-
5% Platinum on carbon (0.38 g)
-
Dimethylformamide (DMF) (25 mL)
-
Hydrogen gas (60 psi)
-
-
Procedure:
-
To a solution of 3-nitroquinolin-4-ol in DMF, 5% Pt on carbon was added.
-
The reaction mixture was subjected to hydrogenation in a Parr apparatus at 60 psi H2 pressure for 3.5 hours with vigorous shaking.
-
The mixture was then filtered through Celite, with several washes of methanol.
-
The filtrate was concentrated under reduced pressure to yield this compound.[2]
-
Synthesis of 2-Butylthiazolo[4,5-c]quinoline (7)
-
Starting Material: this compound
-
Reagents and Conditions:
-
This compound (12 mg, 0.075 mmol)
-
Valeroyl chloride (11 µL, 0.09 mmol)
-
Pyridine (0.5 mL)
-
Phosphorus pentasulfide (P2S5) (33 mg)
-
Microwave irradiation (120 °C, 1 h)
-
-
Procedure:
-
To a solution of this compound in pyridine, valeroyl chloride was added, and the mixture was heated at 50 °C for 1 hour.
-
Phosphorus pentasulfide was then added, and the reaction mixture was heated at 120 °C for 1 hour under microwave irradiation.
-
The solvents were removed under reduced pressure, and the crude residue was purified by flash chromatography to afford the desired product.[4]
-
Future Directions
The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. The established synthetic routes and the promising biological activities, particularly in the realm of immunology, provide a strong foundation for further exploration. Future research efforts should focus on expanding the chemical diversity of these derivatives, elucidating their structure-activity relationships in greater detail, and exploring their efficacy in preclinical models of disease. The continued investigation of this remarkable scaffold holds the promise of delivering novel and effective treatments for a range of human ailments.
References
- 1. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 2. Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Trolling to Optimize A3 Adenosine Receptor-Positive Allosteric Modulators (PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-Aminoquinolin-4-ol
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 3-Aminoquinolin-4-ol have not been thoroughly investigated. All handling and experimental procedures should be conducted with extreme caution, under the supervision of trained personnel, and after a comprehensive, site-specific risk assessment.
Introduction
This compound is a heterocyclic aromatic amine that serves as a crucial intermediate in synthetic organic chemistry. Its structure is foundational for the development of more complex molecules with significant biological activities. Notably, it is a key precursor in the synthesis of various substituted quinolines that have been investigated as potent agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][2][3] These receptors are integral to the innate immune system, and their activation can lead to robust immune responses, making derivatives of this compound valuable candidates for vaccine adjuvants and immunomodulatory therapies.[3][4]
Despite its importance as a synthetic building block, there is a significant lack of publicly available data regarding the specific safety, toxicity, and handling protocols for this compound. This guide aims to bridge this gap by providing a comprehensive overview based on available chemical data, information inferred from structurally related compounds, and established protocols for its synthesis. All personnel intending to work with this compound must treat it as a substance of unknown toxicity and handle it with the highest degree of care.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in experimental settings.
| Property | Value | Source |
| IUPAC Name | 3-amino-1H-quinolin-4-one | [5] |
| CAS Number | 129377-66-8 | [5] |
| Molecular Formula | C₉H₈N₂O | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Melting Point | >300 °C (for the related 2-Aminoquinolin-4-ol) | [6] |
| Solubility | Not specified; likely soluble in organic solvents like DMF and DMSO. | - |
| InChIKey | NIQNIQVCPKCNQS-UHFFFAOYSA-N | [5] |
Safety and Hazard Assessment
As no specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is available for this compound, the hazard assessment is inferred from related aminoquinoline and nitroquinoline compounds. Aromatic amines, as a class, can possess carcinogenic or mutagenic properties.[7] The following table summarizes potential hazards.
| Hazard Class | GHS Hazard Statement (Inferred) | Notes |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on data for related quinoline derivatives.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Common for aromatic amines.[6][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common for fine chemical powders.[6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust should be avoided.[8] |
| Mutagenicity/Carcinogenicity | Not Classified | Aromatic amines should be treated as potentially mutagenic or carcinogenic until proven otherwise. The precursor, 3-Nitroquinolin-4-ol, is a nitro-aromatic compound, a class known for potential mutagenicity.[7] |
Toxicity Profile
There is no specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%), available for this compound. LD50 is the dose of a substance required to kill 50% of a tested population and is a standard measure of acute toxicity. The absence of this data necessitates that the compound be handled as if it were highly toxic.
| Toxicity Metric | Route of Exposure | Species | Value |
| LD50 | Oral | Rat | No data available |
| LD50 | Dermal | Rabbit | No data available |
| LC50 | Inhalation | Rat | No data available |
| Carcinogenicity | - | - | No data available |
| Mutagenicity | - | - | No data available |
| Teratogenicity | - | - | No data available |
Safe Handling and Storage Procedures
Given the unknown toxicity, the following stringent handling and storage procedures are mandatory.
5.1 Engineering Controls:
-
All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
5.2 Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves at all times. Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear a fully buttoned lab coat. Disposable coveralls are recommended for larger quantities.
-
Respiratory Protection: For operations that could generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.
5.3 Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Remove contaminated clothing immediately and launder it before reuse.
5.4 Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
5.5 Spill and Waste Disposal:
-
Spill: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols
The most common synthesis of this compound involves the reduction of its nitro precursor, 3-Nitroquinolin-4-ol.
6.1 Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from procedures described in the literature.[3][4]
Materials:
-
3-Nitroquinolin-4-ol
-
Dimethylformamide (DMF)
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable pressure-resistant vessel (e.g., a Parr hydrogenation bottle), dissolve 3-Nitroquinolin-4-ol (1 equivalent) in DMF.
-
Carefully add 5% Pt/C catalyst to the solution (approximately 20% by weight of the starting material).
-
Seal the vessel and connect it to a Parr hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Shake the reaction mixture vigorously at room temperature for 3.5 to 4 hours.
-
Monitor the reaction progress by checking for the consumption of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with several portions of methanol.
-
Combine the filtrates and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
This compound is primarily used as a scaffold to synthesize derivatives that are agonists of Toll-like Receptors 7 and 8 (TLR7/8).[1][2] These receptors are located in the endosomal compartments of immune cells like plasmacytoid dendritic cells and monocytes. Upon activation by single-stranded RNA (for TLR7) or synthetic small molecules, they initiate a signaling cascade.
This cascade proceeds through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRFs. This, in turn, results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and Type I interferons (IFN-α), key mediators of antiviral and adaptive immune responses.[3] While this compound itself is not the active agonist, its derivatives are designed to fit into the ligand-binding domain of these receptors.
Conclusion and Recommendations
This compound is a valuable chemical intermediate for the synthesis of immunomodulatory agents. Detailed protocols for its synthesis are available in the scientific literature. However, a critical gap exists regarding its toxicological profile. There is no publicly available data on its acute or chronic toxicity, carcinogenicity, or mutagenicity.
Therefore, it is imperative that researchers and drug development professionals:
-
Treat this compound as a substance of unknown and potentially high toxicity.
-
Adhere strictly to the safe handling procedures outlined in this guide, including the use of appropriate engineering controls and personal protective equipment.
-
Conduct a thorough, documented risk assessment before commencing any experimental work.
-
Recommend and support formal toxicological studies to properly characterize the safety profile of this compound and enable its safer use in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminoquinolin-4-ol | CAS#:42712-64-1 | Chemsrc [chemsrc.com]
- 7. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 8. 2,4-DIHYDROXY-3-NITROQUINOLINE | 15151-57-2 [chemicalbook.com]
An In-depth Technical Guide to 3-Aminoquinolin-4-ol: Discovery, Origin, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminoquinolin-4-ol, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its discovery and synthesis, physicochemical and spectroscopic properties, and discusses its potential biological activities based on the broader class of quinoline derivatives. All quantitative data is presented in structured tables, and detailed experimental protocols for its plausible synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.
Introduction and Discovery
This compound, also known by its IUPAC name 3-amino-1H-quinolin-4-one, belongs to the quinoline family, a class of compounds that form the backbone of many synthetic drugs and natural alkaloids. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its existence is noted in chemical databases such as PubChem, indicating its synthesis and characterization. It is likely that this compound was first synthesized as part of broader investigations into the structure-activity relationships of substituted quinolines. The general class of 4-aminoquinolines first gained prominence with the discovery of the antimalarial drug chloroquine in 1934.
Synthesis and Origin
The most plausible and widely applicable method for the synthesis of this compound is through the reduction of its corresponding nitro precursor, 3-nitro-4-hydroxyquinoline. This transformation is a common and generally high-yielding reaction in organic synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 4-hydroxyquinoline:
-
Nitration: Electrophilic nitration of 4-hydroxyquinoline introduces a nitro group at the C3 position of the quinoline ring.
-
Reduction: The nitro group of the resulting 3-nitro-4-hydroxyquinoline is then reduced to an amino group to yield the final product.
3-Aminoquinolin-4-ol: An In-Depth Technical Guide on a Versatile Scaffold and Its Theoretical Mechanisms of Action
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical mechanisms of action of 3-Aminoquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one family. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates potential biological activities based on the well-documented pharmacology of the broader quinolin-4-one and 4-aminoquinoline structural classes. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this molecule.
Introduction to this compound
This compound, also known as 3-amino-1H-quinolin-4-one, is a small molecule featuring a quinolin-4-one core with an amino group at the 3-position. The quinolin-4-one scaffold is a prominent privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] Similarly, the 4-aminoquinoline core is renowned for its presence in antimalarial drugs like chloroquine and its potential in anticancer therapies.[2][3] The combination of these structural features in this compound suggests a rich and largely unexplored pharmacological potential.
Proposed Mechanisms of Action
Based on the activities of structurally related compounds, several plausible mechanisms of action can be theorized for this compound. These hypotheses provide a framework for initial biological screening and further mechanistic studies.
Enzyme Inhibition
2.1.1. Topoisomerase Inhibition:
One of the most established mechanisms for quinolin-4-one derivatives is the inhibition of DNA topoisomerases. These essential enzymes regulate DNA topology during replication, transcription, and recombination.[4][5] By stabilizing the transient DNA-topoisomerase cleavage complex, quinolin-4-ones can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[6] This mechanism is a cornerstone of their antibacterial and anticancer properties.[1] It is plausible that this compound could exhibit inhibitory activity against either topoisomerase I or topoisomerase II.
2.1.2. Protein Kinase Inhibition:
Protein kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Several quinolin-4-one derivatives have been identified as potent inhibitors of various protein kinases.[1] For instance, 3-carboxy-4(1H)-quinolones have demonstrated selective inhibition of protein kinase CK2, an enzyme implicated in cancer development.[7][8] The structural features of this compound make it a candidate for interaction with the ATP-binding pocket of various kinases, potentially modulating oncogenic signaling pathways.
2.1.3. Cholinesterase Inhibition:
The 4-aminoquinoline scaffold has been identified as a core structure for the design of cholinesterase inhibitors.[9] These inhibitors are clinically used for the symptomatic treatment of Alzheimer's disease. The amino group at the 4-position of the quinoline ring is often a key determinant for activity.[9] Therefore, this compound could potentially inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), suggesting a possible role in neurodegenerative disease research.
Modulation of Cellular Pathways
2.2.1. Anticancer Activity:
Beyond specific enzyme inhibition, quinolin-4-ones and 4-aminoquinolines exert their anticancer effects through a multitude of cellular mechanisms. These can include the induction of apoptosis, cell cycle arrest, disruption of mitochondrial function, and modulation of the immune response.[1] Some 4-aminoquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] The antiproliferative action of these compounds is often linked to the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[10]
Quantitative Data for Structurally Related Compounds
Table 1: Representative Kinase and Topoisomerase Inhibition Data for Quinolone Derivatives
| Compound Class | Target | IC50 / Ki | Reference |
| 3-Carboxy-4(1H)-quinolones | Protein Kinase CK2 | IC50 = 0.3 µM; Ki = 0.06 µM | [7][8] |
| 4-Heteroarylamino-3-cyanoquinolines | c-Src | IC50 = 0.0484 µM | [7] |
| 4-Heteroarylamino-3-cyanoquinolines | iNOS | IC50 = 34.5 µM | [7] |
Table 2: Representative Cytotoxicity and Cholinesterase Inhibition Data for 4-Aminoquinoline Derivatives
| Compound Class | Target/Cell Line | GI50 / IC50 | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | GI50 = 7.35 µM | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | GI50 = 8.22 µM | [2] |
| 4-Aminoquinoline derivative (Compound 07) | Acetylcholinesterase (AChE) | IC50 = 0.72 µM | [9] |
Experimental Protocols
The following are generalized protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the necessary cofactors in a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
Compound Incubation: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.[5][13]
Visualizations of Proposed Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the theoretical signaling pathways and experimental workflows discussed.
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Caption: Theoretical mechanism of topoisomerase inhibition.
Caption: General workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of the well-established quinolin-4-one and 4-aminoquinoline pharmacophores. The theoretical mechanisms of action outlined in this guide—including inhibition of topoisomerases and protein kinases, and potential anticancer and neuroprotective activities—provide a strong rationale for its further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols provided herein offer a starting point for these investigations. A systematic screening against a panel of kinases, topoisomerases, and cancer cell lines would be a crucial first step in validating the proposed mechanisms and uncovering the full therapeutic potential of this promising scaffold. Subsequent lead optimization studies, guided by structure-activity relationship analyses, could pave the way for the development of novel therapeutic agents.
References
- 1. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines | MDPI [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Aminoquinolin-4-ol from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3-Aminoquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from readily available precursors and proceeds through the formation of a 4-hydroxyquinoline intermediate, followed by regioselective nitration and subsequent reduction.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino and hydroxyl groups at specific positions on the quinoline ring can significantly modulate their pharmacological profiles. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a reliable three-step synthetic route to this target compound, beginning with the formation of the core quinoline structure. While the specified starting material is anthranilic acid, a common and efficient route to the quinoline-4-one core involves the Conrad-Limpach synthesis, which utilizes an aniline precursor. Anthranilic acid can be converted to aniline through decarboxylation, which can be considered a preliminary step to the protocols detailed below.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following three key transformations:
-
Step 1: Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Reaction. This step involves the condensation of aniline with ethyl acetoacetate to form an enamine intermediate, which then undergoes thermal cyclization to yield 4-hydroxyquinoline.[1][2]
-
Step 2: Nitration of 4-Hydroxyquinoline. The 4-hydroxyquinoline intermediate is then subjected to electrophilic nitration to introduce a nitro group at the C-3 position of the quinoline ring.[3]
-
Step 3: Reduction of 3-Nitro-4-hydroxyquinoline. The final step involves the reduction of the nitro group to an amino group, yielding the target compound, this compound.[3]
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Conditions for the Synthesis of 4-Hydroxyquinoline (Step 1)
| Reagent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |
| Aniline | 93.13 | 1.0 | Specify mass |
| Ethyl acetoacetate | 130.14 | 1.1 | Specify volume |
| Dowtherm A | - | - | Specify volume |
| Sulfuric Acid (conc.) | 98.08 | Catalytic | 2-3 drops |
| Reaction Temperature | ~250 °C | ||
| Reaction Time | 1 hour | ||
| Reported Yield | Up to 95% |
Table 2: Reagents and Conditions for the Nitration of 4-Hydroxyquinoline (Step 2)
| Reagent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |
| 4-Hydroxyquinoline | 145.16 | 1.0 | Specify mass |
| Nitric Acid (conc.) | 63.01 | Excess | Specify volume |
| Reaction Temperature | 95 °C | ||
| Reaction Time | Specify time | ||
| Reported Product | 3-Nitro-4-hydroxyquinoline |
Table 3: Reagents and Conditions for the Reduction of 3-Nitro-4-hydroxyquinoline (Step 3)
| Reagent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |
| 3-Nitro-4-hydroxyquinoline | 190.15 | 1.0 | Specify mass |
| Palladium on Carbon (10%) | - | Catalytic | Specify mass |
| Ethanol | 46.07 | Solvent | Specify volume |
| Hydrogen Gas | 2.02 | Excess | Specify pressure |
| Reaction Temperature | Room Temperature | ||
| Reaction Time | Specify time | ||
| Reported Product | 3-Amino-4-hydroxyquinoline |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyquinoline (Conrad-Limpach Synthesis) [1][2][4]
This protocol describes the thermal condensation and cyclization of aniline and ethyl acetoacetate to form 4-hydroxyquinoline.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Concentrated sulfuric acid
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.).
-
Add a high-boiling point inert solvent such as Dowtherm A.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to approximately 250 °C with stirring. The ethanol formed during the initial condensation can be removed by distillation.
-
Continue heating for approximately 1 hour to facilitate the cyclization.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solvent upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a suitable solvent like ethanol to remove any residual high-boiling solvent and unreacted starting materials.
-
Dry the product under vacuum to obtain 4-hydroxyquinoline.
Step 2: Synthesis of 3-Nitro-4-hydroxyquinoline [3]
This protocol details the nitration of the 4-hydroxyquinoline synthesized in the previous step.
Materials:
-
4-Hydroxyquinoline
-
Concentrated nitric acid
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add 4-hydroxyquinoline (1.0 eq.) to an excess of concentrated nitric acid with stirring.
-
Heat the reaction mixture to 95 °C.
-
Maintain the temperature and continue stirring for the time required to achieve complete conversion (monitor by TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-nitro-4-hydroxyquinoline.
Step 3: Synthesis of 3-Amino-4-hydroxyquinoline (this compound) [3]
This protocol describes the catalytic hydrogenation of the 3-nitro intermediate to the final product.
Materials:
-
3-Nitro-4-hydroxyquinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-4-hydroxyquinoline (1.0 eq.) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen and/or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-hydroxyquinoline.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-aminoquinolines, a critical scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches like nucleophilic aromatic substitution (SNAr), including milder reaction conditions and a broader substrate scope. The following sections detail two prominent palladium-catalyzed methods: the Buchwald-Hartwig amination of 4-haloquinolines and a more recent dehydrogenative aromatization strategy.
Method 1: Buchwald-Hartwig Amination for C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] In the context of 4-aminoquinoline synthesis, this reaction facilitates the coupling of an amine with a 4-haloquinoline, typically 4-chloroquinoline.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners.[3][4]
A general workflow for this synthetic approach is outlined below:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Aminoquinolin-4-ol in Anticancer Drug Discovery
Disclaimer: Scientific literature with a specific focus on the anticancer properties of 3-Aminoquinolin-4-ol is limited. The following application notes and protocols are based on the broader class of aminoquinolines and related quinoline derivatives that have been investigated for their potential in cancer therapy. The provided data and methodologies should be adapted and validated for specific this compound derivatives.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] The 4-aminoquinoline scaffold, in particular, has been extensively studied, leading to the development of several clinical candidates.[1] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[2] This document provides an overview of the potential applications of this compound and its derivatives in anticancer drug discovery and detailed protocols for their evaluation.
Mechanism of Action
Aminoquinoline derivatives have been shown to interfere with multiple cellular processes to induce cancer cell death. The primary mechanisms include:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G1 or G2/M, preventing cancer cell proliferation.[3]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival, is a key target for many aminoquinoline derivatives.[3][4] Inhibition of this pathway can lead to a reduction in tumor growth and survival.
Below is a diagram illustrating the general mechanism of action for aminoquinoline derivatives in cancer cells.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of various quinoline derivatives against different cancer cell lines. This data is provided as a reference for the potential efficacy of novel this compound derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [5] |
| 4-Aminoquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [5] |
| 4-Quinolone-3-carboxamide | Compound 2 (Forezi et al.) | ACP-03 (Gastric) | 1.92 | [6] |
| 4-Quinolone-3-carboxamide | Compound 3 (Forezi et al.) | ACP-03 (Gastric) | 5.18 | [6] |
| 4-(2-fluorophenoxy)quinoline | Compound 21c (Zhang et al.) | HT-29 (Colon) | 0.01 | [7] |
| 4-(2-fluorophenoxy)quinoline | Compound 21c (Zhang et al.) | MKN-45 (Gastric) | 0.02 | [7] |
| 3-Aminoisoquinolin-1(2H)-one | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 | < 10 |
Experimental Protocols
Synthesis of a Representative 4-Aminoquinoline Derivative
This protocol describes the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a representative 4-aminoquinoline derivative.[5]
Materials:
-
4,7-dichloroquinoline
-
N,N-dimethylethane-1,2-diamine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and an excess of N,N-dimethylethane-1,2-diamine (5 mmol) is heated to 120-130 °C for 6 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and dissolved in dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting residue is precipitated by adding a mixture of hexane and chloroform (80:20) to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is for investigating the effect of this compound derivatives on the PI3K/Akt signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
Developing Antimalarial Agents from 3-Aminoquinolin-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical development of novel antimalarial agents derived from the 3-aminoquinolin-4-ol scaffold. Given the limited publicly available data on this specific class of compounds, the following protocols and application notes are based on established methodologies for the closely related and well-studied 4-aminoquinoline antimalarials. These guidelines are intended to serve as a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives.
Introduction and Rationale
The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine and amodiaquine being notable examples. While resistance to these drugs is widespread, the quinoline scaffold remains a privileged structure for the development of new antimalarials.[1] The proposed this compound derivatives represent a novel chemical space within the quinoline family. The introduction of a hydroxyl group at the 4-position and an amino group at the 3-position may offer unique structure-activity relationships (SAR) and potentially novel mechanisms of action that could circumvent existing resistance pathways.
The primary mode of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][3] These drugs are thought to accumulate in this acidic compartment and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[2][4] It is hypothesized that this compound derivatives will share this fundamental mechanism, although variations in their interaction with heme or other potential targets are possible and warrant investigation.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental evaluation of this compound derivatives.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound ID | P. falciparum Strain (e.g., 3D7, Dd2, K1) | IC₅₀ (nM) ± SD | Mammalian Cell Line (e.g., HEK293, HepG2) | CC₅₀ (µM) ± SD | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| Chloroquine | 3D7 (sensitive) | ||||
| Chloroquine | Dd2 (resistant) |
Table 2: In Vivo Efficacy in a Murine Malaria Model (e.g., P. berghei)
| Compound ID | Dose (mg/kg/day) | Route of Administration | Parasitemia Suppression (%) on Day 4 | Mean Survival Time (Days) |
| Chloroquine | ||||
| Vehicle Control | - | 0 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be approached through several synthetic routes, often starting from substituted anilines. A general synthetic scheme is proposed below, which may require optimization for specific target compounds.
Diagram: General Synthetic Workflow
Caption: A potential synthetic pathway to this compound derivatives.
Protocol: General Synthesis
-
Synthesis of 3-Nitro-4-hydroxyquinoline: Start with a suitably substituted anthranilic acid and perform a cyclization reaction, such as the Gould-Jacobs reaction, with an appropriate three-carbon building block to form the quinoline ring system. Subsequent nitration will yield the 3-nitro-4-hydroxyquinoline intermediate.
-
Reduction to 3-Amino-4-hydroxyquinoline: The nitro group of the intermediate is then reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) or using a reducing agent like tin(II) chloride. This provides the core 3-amino-4-hydroxyquinoline scaffold.
-
Introduction of Side Chains: Diverse side chains can be introduced at the 3-amino position through various chemical transformations, including reductive amination with aldehydes or ketones, or amide bond formation with carboxylic acids. The choice of reaction will depend on the desired final structure of the side chain.
-
Purification and Characterization: The final products should be purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compounds must be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
Diagram: In Vitro Antiplasmodial Assay Workflow
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in complete parasite culture medium. The final DMSO concentration should not exceed 0.5%.
-
Plate Setup: Add 100 µL of the compound dilutions to a 96-well black, clear-bottom microplate. Include wells for negative (no drug) and positive (a known antimalarial like chloroquine) controls.
-
Parasite Culture: Use asynchronous or synchronized ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains) at a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: Add 100 µL of the parasite culture to each well, resulting in a final volume of 200 µL. Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of lysis buffer containing SYBR Green I dye to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-infected red blood cells. Normalize the data to the negative control (100% growth) and plot the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against a mammalian cell line to determine the 50% cytotoxic concentration (CC₅₀).
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ value using non-linear regression.
In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)
This is a standard in vivo screening model to evaluate the activity of a compound against a newly initiated malaria infection in mice.
Diagram: In Vivo Efficacy Testing Workflow
Caption: Workflow for the 4-day suppressive test in mice.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or ICR) and the rodent malaria parasite Plasmodium berghei.
-
Infection: Inoculate mice intraperitoneally with approximately 1 x 10⁷ P. berghei-infected red blood cells.
-
Drug Administration: Randomly group the infected mice. Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug like chloroquine.
-
Monitoring Parasitemia: On day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis: Calculate the average parasitemia for each group. The percentage of parasitemia suppression is calculated using the formula: [1 - (mean parasitemia of treated group / mean parasitemia of vehicle control group)] x 100.
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism of action for this compound derivatives is the inhibition of hemozoin formation, similar to other quinoline antimalarials.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound antimalarials.
Key Steps in the Proposed Mechanism:
-
Drug Accumulation: As weak bases, this compound derivatives are expected to diffuse into the acidic digestive vacuole of the parasite and become protonated, leading to their accumulation.
-
Heme Binding: The protonated drug molecules are thought to bind to free heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.
-
Inhibition of Hemozoin Formation: This drug-heme complex prevents the polymerization of heme into non-toxic hemozoin crystals.
-
Parasite Killing: The buildup of free and complexed heme leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite.[2][3]
It is also possible that these derivatives may have secondary targets within the parasite, and further mechanistic studies, such as target-based screening and proteomics, are encouraged.
Conclusion
The this compound scaffold presents a promising, yet underexplored, avenue for the development of novel antimalarial agents. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of these compounds. By following these established methodologies, researchers can generate the necessary data to assess the potential of this compound derivatives as future antimalarial drug candidates. Rigorous experimental validation is crucial to determine the true potential of this novel chemical series in the fight against malaria.
References
- 1. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminoquinolin-4-ol as a Scaffold for Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. Within this class, the 3-aminoquinolin-4-ol framework presents a unique substitution pattern with the potential for developing novel kinase inhibitors. While this specific scaffold is currently underexplored in published literature, its structural similarity to well-established quinoline- and quinolone-based kinase inhibitors provides a strong rationale for its investigation.
This document provides detailed application notes and proposed protocols for the synthesis and evaluation of this compound derivatives as potential kinase inhibitors. The information herein is based on established methodologies for structurally related compounds and aims to serve as a comprehensive guide for researchers venturing into this promising area of drug discovery.
Overview of the this compound Scaffold
The this compound scaffold combines key pharmacophoric features that are advantageous for kinase inhibition. The quinolin-4-one tautomer can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region. The 3-amino group provides a vector for introducing a variety of substituents that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity. The strategic placement of these functionalities offers a versatile platform for generating diverse chemical libraries for screening against a wide range of kinases.
Potential Kinase Targets
Based on the activity of structurally related quinoline and quinolone derivatives, compounds based on the this compound scaffold may exhibit inhibitory activity against several important kinase families implicated in cancer and other diseases. The following table summarizes the inhibitory activities of representative, structurally related quinoline and quinazoline derivatives against various kinases. This data can guide the selection of initial screening panels for novel this compound compounds.
Table 1: Kinase Inhibitory Activity of Structurally Related Quinoline and Quinazoline Derivatives
| Compound Class | Representative Kinase Targets | Reported IC₅₀ Values | Reference(s) |
| 4-Aminoquinazoline Derivatives | PI3Kα | 13.6 nM | [1] |
| 3-Quinoline Carboxylic Acids | CK2 | 0.65 to 18.2 µM | [2] |
| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 nM | [3] |
| 3H-Pyrazolo[4,3-f]quinoline Derivatives | FLT3 | Nanomolar range | [4] |
| 3H-Pyrazolo[4,3-f]quinoline Derivatives | ROCK1/2 | Single-digit nanomolar | [5] |
| Quinazoline-Isatin Hybrids | CDK2, EGFR, VEGFR-2, HER2 | 76 to 183 nM | [6] |
| 4-Quinolone-3-carboxylic Acids | GSK-3β | Potent and selective | [7] |
Experimental Protocols
Proposed Synthesis of this compound Derivatives
While a specific, optimized synthesis for this compound kinase inhibitors is not extensively documented, a plausible synthetic route can be proposed based on established quinolone synthesis methodologies. The following protocol outlines a general approach.
Scheme 1: Proposed Synthesis of this compound Derivatives
Caption: Proposed synthetic workflow for this compound derivatives.
Materials:
-
Substituted anthranilic acids
-
Diethyl malonate or a suitable equivalent
-
Polyphosphoric acid or Dowtherm A
-
Nitrating mixture (concentrated nitric and sulfuric acids)
-
Thionyl chloride
-
Sodium azide
-
Appropriate solvent for rearrangement (e.g., diphenyl ether)
-
Palladium on carbon (10%)
-
Hydrogen source (e.g., hydrogen gas or ammonium formate)
-
Various acylating or alkylating agents for derivatization
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the 4-Quinolone Core (Gould-Jacobs Reaction):
-
React a substituted anthranilic acid with diethyl malonate.
-
The resulting intermediate is cyclized at high temperature, typically using a high-boiling solvent like Dowtherm A or with a dehydrating agent like polyphosphoric acid, to yield the 3-carboxy-4-quinolone.[8]
-
-
Nitration of the Quinolone Ring:
-
The 3-carboxy-4-quinolone is subjected to nitration, typically using a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group onto the benzene portion of the quinoline ring. The position of nitration will depend on the substituents already present.
-
-
Formation of the 3-Amino Group (Curtius Rearrangement):
-
The carboxylic acid at the 3-position is converted to an acyl chloride using thionyl chloride.
-
The acyl chloride is then reacted with sodium azide to form an acyl azide.
-
Gentle heating of the acyl azide in an inert solvent induces the Curtius rearrangement to form an isocyanate, which is subsequently hydrolyzed to the 3-amino group.
-
-
Reduction of the Nitro Group:
-
The nitro group on the quinolone ring is reduced to an amino group. A standard method is catalytic hydrogenation using palladium on carbon as a catalyst.[9]
-
-
Derivatization of the Amino Group(s):
-
The amino group(s) can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of diverse derivatives for screening.
-
Purification and Characterization:
-
Purify all intermediates and final products using appropriate techniques such as recrystallization or column chromatography.
-
Characterize the synthesized compounds using standard analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized this compound derivatives against a panel of selected kinases. Specific assay conditions (e.g., substrate, ATP concentration) will need to be optimized for each kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide or protein substrate for each kinase
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary cofactors
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series of each compound in assay buffer or DMSO.
-
-
Assay Setup:
-
In a multi-well plate, add a small volume of the diluted test compounds. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase solution to each well and briefly incubate to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for each kinase.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways
Quinoline-based inhibitors often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Simplified PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by a this compound derivative.
Derivatives of the this compound scaffold could potentially inhibit kinases such as PI3K, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.[1] The diagram above illustrates how such an inhibitor might interrupt this critical pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. The synthetic and screening protocols outlined in this document provide a solid foundation for initiating research in this area. Future work should focus on the synthesis of a diverse library of derivatives and screening them against a broad panel of kinases to identify initial hits. Subsequent lead optimization efforts, guided by structure-activity relationship studies and computational modeling, will be crucial for developing potent and selective clinical candidates. The versatility of the this compound scaffold offers a rich opportunity for the discovery of next-generation targeted therapies.
References
- 1. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of 3-Aminoquinolin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. Many of these compounds exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a comprehensive set of protocols for the in vitro cytotoxicity screening of novel 3-Aminoquinolin-4-ol analogs. The described assays will enable the determination of the cytotoxic potential of these compounds and offer insights into their potential mechanisms of action.
The primary screening will utilize the MTT assay to assess the metabolic activity of cells as an indicator of viability. Subsequent secondary assays, including the LDH release assay, caspase activity assays, measurement of intracellular reactive oxygen species (ROS), and mitochondrial membrane potential assessment, will provide a more detailed understanding of the mode of cell death induced by the compounds.
Experimental Workflow
The overall workflow for the in vitro cytotoxicity screening of this compound analogs is depicted below. This workflow begins with a primary screen to determine the half-maximal inhibitory concentration (IC50) and proceeds to more detailed mechanistic studies for promising candidates.
Caption: General workflow for cytotoxicity screening.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different this compound analogs and control compounds.
Table 1: IC50 Values of this compound Analogs
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Analog-001 | MCF-7 | 48 | [Value] |
| Analog-002 | MCF-7 | 48 | [Value] |
| Doxorubicin | MCF-7 | 48 | [Value] |
| ... | ... | ... | ... |
Table 2: Mechanistic Assay Results for Lead Compounds
| Compound ID | LDH Release (% of Control) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) | Mitochondrial Depolarization (% of Cells) |
| Analog-X | [Value] ± SD | [Value] ± SD | [Value] ± SD | [Value] ± SD |
| Staurosporine | [Value] ± SD | [Value] ± SD | [Value] ± SD | [Value] ± SD |
| ... | ... | ... | ... | ... |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Secondary Mechanistic Assays
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[1][5]
-
Protocol: This assay is typically performed using a commercially available kit. Follow the manufacturer's instructions. In general, cell culture supernatants are collected after treatment with the test compounds and incubated with the LDH reaction mixture. The absorbance is then measured at 490 nm.[6]
Caspases are key proteases involved in the execution of apoptosis.[7] Measuring the activity of specific caspases (e.g., caspase-3/7, -8, -9) can indicate the induction of apoptosis.
-
Protocol: Use a commercial fluorometric or colorimetric assay kit. Cell lysates are prepared and incubated with a specific caspase substrate. The cleavage of the substrate results in a fluorescent or colorimetric signal that is proportional to the caspase activity. For a fluorometric assay using Ac-DEVD-AMC as a substrate for caspase-3, excitation is at 380 nm and emission is measured between 420-460 nm.[7][8]
This assay measures the levels of intracellular ROS, which can be an indicator of oxidative stress-induced cell death.
-
Protocol:
-
Treat cells with the test compounds.
-
Load the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9][10]
-
H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
A decrease in mitochondrial membrane potential is an early event in apoptosis.[11] The JC-1 dye is commonly used to assess changes in ΔΨm.
-
Protocol:
-
Treat cells with the test compounds.
-
Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11][12]
-
The shift from red to green fluorescence can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
Potential Signaling Pathways
Quinoline derivatives have been reported to exert their cytotoxic effects through various signaling pathways. Understanding these pathways can provide valuable context for interpreting the results of the mechanistic assays.
Caption: Potential signaling pathways affected by quinoline analogs.
Quinoline derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[3][13] The intrinsic pathway is often initiated by cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins like Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9.[13] The extrinsic pathway can be triggered by the binding of death ligands to their receptors, leading to the activation of caspase-8.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which ultimately leads to apoptosis.
Furthermore, many quinoline analogs are known to inhibit key survival signaling pathways. They can act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling through the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. The investigation of these pathways will be critical in characterizing the anticancer potential of novel this compound analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 3-Aminoquinolin-4-ol using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analytical methodologies for the structural characterization of 3-Aminoquinolin-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the unambiguous identification and purity assessment of such molecules. This document provides an overview of expected spectral data, detailed experimental protocols, and data interpretation guidelines for researchers engaged in the synthesis and characterization of quinoline derivatives.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds and approved pharmaceuticals. The introduction of amino and hydroxyl groups to the quinoline core can significantly influence its physicochemical properties and biological activity. Therefore, precise and comprehensive structural elucidation is a critical step in the research and development of novel quinoline-based therapeutic agents. This application note provides a guide to the characterization of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. While experimental data for this compound is not widely published, this note utilizes data from the closely related compounds, 3-aminoquinoline and 4-hydroxyquinoline, to predict and interpret the spectral features of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for this compound. These predictions are based on the known spectral data of 3-aminoquinoline and 4-hydroxyquinoline.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 | s |
| H-5 | ~7.8 | d |
| H-6 | ~7.4 | t |
| H-7 | ~7.6 | t |
| H-8 | ~7.9 | d |
| -NH₂ | ~5.0 - 6.0 | br s |
| -OH | ~10.0 - 11.0 | br s |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~120 |
| C-4 | ~170 |
| C-4a | ~125 |
| C-5 | ~122 |
| C-6 | ~128 |
| C-7 | ~124 |
| C-8 | ~118 |
| C-8a | ~140 |
Table 3: Key Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]+• | 160 | Molecular Ion |
| [M-NH₂]+ | 144 | Loss of amino group |
| [M-CO]+• | 132 | Loss of carbon monoxide |
| [M-HCN]+• | 133 | Loss of hydrogen cyanide |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for the NMR analysis of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for compounds with hydroxyl and amino groups as it allows for the observation of exchangeable protons.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
2. NMR Spectrometer Setup:
-
The data presented in this guide are notionally acquired on a 400 MHz NMR spectrometer.[1]
-
Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.[1]
3. ¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]
4. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]
5. Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
Mass Spectrometry (MS)
For the analysis of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.
1. Sample Preparation:
-
For direct infusion analysis, prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), prepare a solution in a volatile solvent like dichloromethane or ethyl acetate.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), prepare the sample in the mobile phase to be used for the analysis.
2. Mass Spectrometer Setup (General):
-
Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.
-
Optimize the ionization source parameters (e.g., temperature, voltage) to achieve maximum sensitivity for the analyte.
3. Electron Ionization (EI-MS) Protocol:
-
Introduce the sample into the ion source via a direct insertion probe or a GC column.
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
4. Electrospray Ionization (ESI-MS) Protocol:
-
Introduce the sample into the ESI source via direct infusion or an LC system.
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize the spray voltage, nebulizing gas flow, and drying gas temperature.
-
For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to obtain fragment ions.[2]
Data Interpretation and Visualization
NMR Data Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons on the benzene ring (H-5, H-6, H-7, H-8) will likely appear as a complex multiplet system. The proton at the 2-position (H-2) is expected to be a singlet. The amino and hydroxyl protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.
The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-4) is expected to be the most downfield-shifted carbon in the aromatic region, appearing as a quaternary carbon signal.
Mass Spectrometry Data Interpretation
The EI mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 160.[3] Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as HCN, CO, and for this specific molecule, the loss of the amino group.[4] In ESI-MS, the protonated molecule [M+H]⁺ at m/z 161 would be the base peak. MS/MS fragmentation of this ion would likely involve the loss of water and carbon monoxide.[2]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for NMR and Mass Spectrometry analysis.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using NMR and mass spectrometry. By following the detailed protocols and utilizing the provided reference data, researchers can confidently identify and characterize this and other related quinoline derivatives. The combination of these powerful analytical techniques provides a robust platform for advancing research in medicinal chemistry and drug development.
References
Application of Aminoquinoline Derivatives in Fluorescence Microscopy
Introduction to Aminoquinoline-Based Fluorescent Probes
Aminoquinoline derivatives represent a versatile class of fluorescent molecules with significant potential in biological imaging and drug development.[1] The quinoline scaffold is a key component in many fluorescent probes due to its inherent photophysical properties, which can be finely tuned through chemical modifications.[2][3] These modifications allow for the development of probes that are sensitive to their local environment, making them valuable tools for staining cellular compartments, sensing metal ions, and detecting changes in pH.[1][3] The fluorescence of these probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and solvatochromism, where the emission properties change based on the polarity of the surrounding medium.[1][4]
Derivatives of 3-aminoquinoline (3AQ) have been noted for their "turn-on" fluorescence capabilities, where their fluorescence intensity significantly increases in specific environments, such as in less polar media or upon binding to a target.[5] This property is particularly advantageous for high-contrast imaging of specific cellular structures, such as lipid droplets.[6]
Quantitative Data of Aminoquinoline-Based Fluorescent Probes
The photophysical properties of aminoquinoline derivatives can be tailored for various imaging applications. The following table summarizes quantitative data for several reported aminoquinoline-based probes.
| Probe/Derivative Name | Target Analyte(s) | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Key Feature/Mechanism |
| 3-Aminoquinoline (3AQ) | Solvent Polarity | Not Specified | Not Specified | Varies with solvent | "Turn-on" fluorescence in non-polar solvents, Solvatochromism[5] |
| TFMAQ-8Ar Derivatives | Lipid Droplets | ~400 | 470 - 590 | High in non-polar solvents (e.g., 0.57), quenched in polar solvents (<0.01) | Lipophilicity-responsive, Solvatochromism[6][7] |
| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Pb²⁺ / Al³⁺ | Not Specified | 429 | Not Specified | 10-fold and 5-fold fluorescence enhancement upon binding to Pb²⁺ and Al³⁺ respectively; Chelation-Enhanced Fluorescence (CHEF)[8] |
| 8-Aminoquinoline Schiff Base | Al³⁺ | Not Specified | Not Specified | Not Specified | "Turn-on" fluorescence, Limit of Detection: 3.23 x 10⁻⁸ M[9] |
| 6-Aminoquinoline (6AQ) | Solvent Polarity | Not Specified | Not Specified | Varies with solvent | Solvatochromism, excited state is more polarized than the ground state[4] |
Experimental Protocols
The following are generalized protocols for the application of aminoquinoline-based fluorescent probes in cellular imaging. These should be optimized for specific cell types, probe characteristics, and imaging systems.
Protocol 1: General Cellular Staining
This protocol outlines the basic steps for staining cultured cells with an aminoquinoline-based fluorescent probe.
1. Cell Culture:
- Culture cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy to approximately 80-90% confluency.[1]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[1]
2. Probe Preparation and Cell Staining:
- Prepare a stock solution of the aminoquinoline probe (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).[1] Store this solution at -20°C, protected from light.
- On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS).[1] The optimal concentration should be determined empirically.
- Remove the culture medium from the cells and wash them once with PBS.[1]
- Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation time will vary depending on the probe and cell type.
- After incubation, remove the probe-containing medium and wash the cells two to three times with PBS or an imaging buffer to remove any unbound probe.[1]
- Add fresh imaging buffer (e.g., serum-free medium or HBSS) to the cells before microscopy.[1]
3. Fluorescence Microscopy and Imaging:
- Place the dish containing the stained cells on the microscope stage.[1]
- Use a low-magnification objective to locate the cells of interest.
- Switch to a higher-magnification objective (e.g., 40x or 63x oil-immersion) for detailed imaging.[1]
- Excite the probe using the appropriate wavelength and capture the emission signal using a suitable filter set.[1]
- To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and the shortest exposure time.[1]
- For quantitative analysis, ensure that imaging parameters (e.g., laser power, gain, exposure time) are kept consistent across all samples.[1]
Protocol 2: Imaging of Lipid Droplets with TFMAQ-8Ar Derivatives
This protocol is specifically for the visualization of lipid droplets in live cells using lipophilicity-responsive TFMAQ-8Ar probes.[6]
1. Cell Culture and Differentiation (for 3T3-L1 cells):
- Culture 3T3-L1 preadipocytes in a suitable medium.
- To induce differentiation into adipocytes (which accumulate lipid droplets), treat the cells with an appropriate differentiation cocktail.[6]
2. Cell Staining:
- Prepare a stock solution of the TFMAQ-8Ar probe (e.g., compound 3 or 5 from the cited study) in DMSO.
- Dilute the stock solution to a final concentration of 1 µM in the cell culture medium.[7]
- Add the probe-containing medium to the differentiated 3T3-L1 cells.
- Incubate the cells under standard culture conditions.
3. Confocal Laser Scanning Microscopy:
- After incubation, wash the cells to remove the excess probe.
- Image the cells using a confocal laser scanning microscope.
- Excite the probe at approximately 400 nm and collect the emission in the appropriate range (e.g., 470-590 nm).[6][7]
- Observe the specific fluorescence signals localized to the spherical lipid droplets within the cells.[6]
Visualizations
Caption: General experimental workflow for fluorescence microscopy.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Amino Group in 3-Aminoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 3-Aminoquinolin-4-ol. This scaffold is a valuable starting material in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The presence of both a nucleophilic amino group and a hydroxyl group on the quinoline core offers multiple avenues for derivatization.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. The this compound core, in particular, presents a unique scaffold for the synthesis of diverse compound libraries. Functionalization of the 3-amino group can significantly modulate the pharmacological profile of the parent molecule. This document outlines key reactions for modifying this amino group, including acylation, sulfonylation, alkylation, and diazotization followed by Sandmeyer reactions.
Key Functionalization Reactions
The primary amino group at the C-3 position of this compound is a versatile handle for introducing a variety of functional groups. The following sections detail the protocols for these transformations.
N-Acylation: Synthesis of N-(4-hydroxyquinolin-3-yl)amides
N-acylation is a fundamental transformation that introduces an amide functionality, which can alter the compound's polarity, hydrogen bonding capacity, and steric bulk.
Experimental Protocol:
A general procedure for the N-acylation of an aromatic amine can be adapted for this compound.
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acid anhydride (e.g., Acetic anhydride)
-
Base (e.g., Pyridine, Triethylamine, or aqueous Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a base (1.1 - 1.5 eq). If using pyridine or triethylamine, add it directly to the solution. If using an aqueous base, a biphasic system will be formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, dilute the reaction mixture with the same solvent and proceed with the washing steps.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(4-hydroxyquinolin-3-yl)amide.
-
Quantitative Data (Illustrative):
| Acylating Agent | Product | Yield (%) | Analytical Data |
| Acetyl chloride | N-(4-hydroxyquinolin-3-yl)acetamide | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Benzoyl chloride | N-(4-hydroxyquinolin-3-yl)benzamide | 80-90 | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Synthesis of N-(4-hydroxyquinolin-3-yl)sulfonamides
Sulfonamides are important pharmacophores found in numerous drugs. The introduction of a sulfonyl group can significantly impact the acidity and lipophilicity of the molecule.
Experimental Protocol:
A general procedure for the N-sulfonylation of an aromatic amine.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of an inert solvent (e.g., DCM) and triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-hydroxyquinolin-3-yl)sulfonamide.
-
Quantitative Data (Illustrative):
| Sulfonylating Agent | Product | Yield (%) | Analytical Data |
| Benzenesulfonyl chloride | N-(4-hydroxyquinolin-3-yl)benzenesulfonamide | 75-85 | ¹H NMR, ¹³C NMR, MS |
| p-Toluenesulfonyl chloride | N-(4-hydroxyquinolin-3-yl)-4-methylbenzenesulfonamide | 80-90 | ¹H NMR, ¹³C NMR, MS |
N-Alkylation: Synthesis of 3-(Alkylamino)quinolin-4-ols
N-alkylation introduces alkyl groups to the amino functionality, which can modulate the basicity and lipophilicity of the compound. Direct alkylation can be challenging due to over-alkylation, but reductive amination offers a more controlled approach.
Experimental Protocol (Reductive Amination):
This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., methanol or DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-(alkylamino)quinolin-4-ol.
-
Quantitative Data (Illustrative):
| Carbonyl Compound | Product | Yield (%) | Analytical Data |
| Benzaldehyde | 3-(Benzylamino)quinolin-4-ol | 60-75 | ¹H NMR, ¹³C NMR, MS |
| Acetone | 3-(Isopropylamino)quinolin-4-ol | 55-70 | ¹H NMR, ¹³C NMR, MS |
Reductive Amination Workflow
Caption: Workflow for the N-alkylation via reductive amination.
Diazotization and Sandmeyer Reaction
Diazotization of the primary amino group to form a diazonium salt, followed by a Sandmeyer reaction, allows for the introduction of a wide range of substituents, including halogens, cyano, and hydroxyl groups.[2]
Experimental Protocol:
This is a two-step process starting with the formation of the diazonium salt.
-
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN)
-
Deionized water
-
Ice
-
-
Procedure (Diazotization):
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
-
-
Procedure (Sandmeyer Reaction):
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (1.2 eq) in the corresponding concentrated acid (e.g., CuCl in HCl).
-
Cool this mixture to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) salt mixture. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Illustrative):
| Copper(I) Salt | Product | Yield (%) | Analytical Data |
| CuCl | 3-Chloro-4-hydroxyquinoline | 60-75 | ¹H NMR, ¹³C NMR, MS |
| CuBr | 3-Bromo-4-hydroxyquinoline | 65-80 | ¹H NMR, ¹³C NMR, MS |
| CuCN | 4-Hydroxyquinoline-3-carbonitrile | 50-65 | ¹H NMR, ¹³C NMR, MS |
Sandmeyer Reaction Pathway
Caption: General pathway for the Sandmeyer reaction of this compound.
Applications in Drug Development
Derivatives of this compound have shown promise in various therapeutic areas. For instance, 3-amido-quinolin-4-one derivatives have exhibited potent antiproliferative effects against several human tumor cell lines.[3] The cytotoxic activity of these compounds is often associated with their ability to induce apoptosis and arrest the cell cycle in cancer cells.
One of the proposed mechanisms of action for some quinoline derivatives as anticancer agents involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately resulting in programmed cell death.
PI3K/Akt Signaling Pathway Inhibition
Caption: Simplified diagram of PI3K/Akt pathway inhibition by quinoline derivatives.
Conclusion
The functionalization of the amino group in this compound provides a powerful strategy for the generation of diverse chemical entities with potential therapeutic applications. The protocols outlined in these application notes serve as a guide for researchers to synthesize and explore novel derivatives of this privileged scaffold. Further investigation into the biological activities of these compounds is warranted to uncover their full therapeutic potential.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminoquinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-aminoquinolin-4-ol core, in particular, is a valuable pharmacophore. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of 3-substituted-4-hydroxyquinoline derivatives, which are key precursors to 3-aminoquinolin-4-ols, and outlines the benefits of this modern synthetic approach.
Principle of the Method
The synthesis of the 4-hydroxyquinoline core can be efficiently achieved through a microwave-assisted Gould-Jacobs reaction.[2] This method involves the condensation of an aniline derivative with a β-ketoester, followed by a thermally induced cyclization under microwave irradiation to form the quinolin-4-ol ring system. The use of microwave heating accelerates the reaction by promoting rapid and uniform heating of the reactants and solvent, leading to a significant reduction in reaction time from hours to minutes.
Experimental Protocols
This section details the experimental procedures for the microwave-assisted synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which can be further functionalized to yield the desired this compound compounds.
Materials and Equipment
-
Substituted anilines
-
Ethyl acetoacetate
-
Microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave)
-
Glass reaction vials with stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents (e.g., ethanol, ethyl acetate, hexane)
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
General Procedure for the Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature and power for a designated time (refer to Table 1 for specific examples).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The resulting solid is typically collected by filtration and washed with a cold solvent like ethanol. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 3-acetyl-4-hydroxyquinoline derivatives, demonstrating the efficiency of this method.
Table 1: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives
| Entry | Substituted Aniline | Product | Time (min) | Temperature (°C) | Power (W) | Yield (%) |
| 1 | Aniline | 3-Acetyl-4-hydroxyquinoline | 15 | 250 | 150 | 85 |
| 2 | 4-Chloroaniline | 3-Acetyl-7-chloro-4-hydroxyquinoline | 15 | 250 | 150 | 82 |
| 3 | 4-Bromoaniline | 3-Acetyl-7-bromo-4-hydroxyquinoline | 15 | 250 | 150 | 80 |
| 4 | 4-Methylaniline | 3-Acetyl-4-hydroxy-7-methylquinoline | 15 | 250 | 150 | 88 |
| 5 | 4-Methoxyaniline | 3-Acetyl-4-hydroxy-7-methoxyquinoline | 15 | 250 | 150 | 86 |
Data adapted from related literature on Gould-Jacobs reactions under microwave irradiation.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the microwave-assisted synthesis of 3-acetyl-4-hydroxyquinoline derivatives.
Caption: A logical workflow for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.
Conversion to this compound Derivatives
The synthesized 3-acetyl-4-hydroxyquinoline derivatives can be converted to the corresponding 3-amino compounds through established chemical transformations, such as the Beckmann rearrangement of the corresponding oxime, followed by hydrolysis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 3-substituted-4-hydroxyquinoline derivatives. The protocols and data presented here demonstrate the significant advantages of this technology for the synthesis of these important heterocyclic compounds, which are valuable precursors for the development of novel therapeutic agents based on the this compound scaffold. The adoption of microwave chemistry can accelerate drug discovery and development programs by enabling the rapid synthesis of diverse compound libraries for biological screening.
References
Application Notes and Protocols for High-Throughput Screening of 3-Aminoquinolin-4-ol Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Libraries of 3-aminoquinolin-4-ol derivatives represent a promising source of novel therapeutic agents due to their structural similarity to known biologically active quinoline compounds. High-throughput screening (HTS) is an essential tool for rapidly assessing the biological activities of large chemical libraries, enabling the identification of promising hit compounds for further development. These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the screening of this compound libraries, focusing on two key therapeutic areas: kinase inhibition and anti-parasitic activity.
Application Note 1: Biochemical Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology. The following protocol describes a generic, homogeneous fluorescence-based assay to screen for inhibitors of a target kinase. The assay is based on the quantification of ADP, a universal product of kinase-catalyzed phosphorylation.
Data Presentation: Representative Kinase Inhibition HTS Data
The following table summarizes representative quantitative data from a hypothetical HTS campaign screening a this compound library against a target kinase.
| Compound ID | IC50 (µM) | Z' Factor | Hit |
| AQ-001 | 5.2 | 0.85 | Yes |
| AQ-002 | > 50 | 0.82 | No |
| AQ-003 | 12.8 | 0.88 | Yes |
| AQ-004 | 2.1 | 0.91 | Yes |
| Control (Staurosporine) | 0.015 | 0.92 | Yes |
Experimental Protocol: Homogeneous Fluorescence-Based Kinase Assay
1. Principle:
This assay measures the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A coupling enzyme system is used to convert ADP to a detectable fluorescent signal.
2. Materials and Reagents:
-
This compound compound library dissolved in DMSO
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP Detection Reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well, low-volume, white, opaque plates
-
Plate reader capable of measuring luminescence
3. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-40 nL of each compound from the this compound library into the wells of a 384-well assay plate. For controls, add DMSO to the maximum activity wells and a known kinase inhibitor (e.g., Staurosporine) to the minimum activity wells.
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Prepare a separate solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence intensity on a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Experimental Workflow
Caption: Workflow for the homogeneous fluorescence-based kinase assay.
Application Note 2: Cell-Based Anti-Leishmanial Assay
Leishmaniasis is a parasitic disease caused by Leishmania protozoa. This protocol outlines a cell-based phenotypic screening assay to identify compounds with activity against the intracellular amastigote stage of Leishmania donovani.
Data Presentation: Representative Anti-Leishmanial HTS Data
The following table presents hypothetical data from a primary screen of a this compound library against L. donovani amastigotes.
| Compound ID | % Inhibition at 10 µM | Cytotoxicity (CC50 in µM) | Hit |
| AQ-005 | 85.2 | > 50 | Yes |
| AQ-006 | 12.5 | > 50 | No |
| AQ-007 | 92.1 | 25.3 | Yes |
| AQ-008 | 5.3 | > 50 | No |
| Control (Amphotericin B) | 99.8 | 15.8 | Yes |
Experimental Protocol: High-Content Imaging-Based Anti-Leishmanial Assay
1. Principle:
This assay quantifies the reduction in the number of intracellular Leishmania amastigotes within a host macrophage cell line after treatment with test compounds. High-content imaging is used to visualize and count both host cells and parasites.
2. Materials and Reagents:
-
This compound compound library dissolved in DMSO
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hoechst 33342 and Propidium Iodide (for nuclear staining)
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
3. Assay Procedure:
-
Cell Plating and Differentiation: Seed THP-1 cells into 384-well imaging plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium containing 50 ng/mL PMA to induce differentiation into macrophages. Incubate for 48 hours at 37°C, 5% CO2.
-
Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing the this compound compounds at a final concentration of 10 µM. Include DMSO as a negative control and Amphotericin B as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei of both macrophages and amastigotes with Hoechst 33342. Propidium Iodide can be used to assess cytotoxicity.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to determine the number of host cells and the number of intracellular amastigotes per cell.
-
Data Analysis: Calculate the percentage of inhibition of parasite proliferation relative to the DMSO control. Determine the half-maximal effective concentration (EC50) for hit compounds. Assess cytotoxicity by quantifying the number of viable host cells.
Experimental Workflow
Caption: Workflow for the cell-based anti-leishmanial assay.
Signaling Pathway Modulation by Aminoquinoline Derivatives
Derivatives of the quinoline scaffold have been shown to modulate various signaling pathways implicated in cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. The diagram below illustrates the key components of this pathway and a potential point of inhibition by this compound derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by this compound.
Application Notes and Protocols for 3-Aminoquinolin-4-ol in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory effects. While direct studies on 3-Aminoquinolin-4-ol are limited, its structural similarity to other 4-aminoquinoline and quinolinone derivatives suggests its potential as a valuable scaffold in the development of novel anti-inflammatory agents.[1][2] This document provides a detailed overview of the potential mechanisms, experimental protocols, and application notes for investigating the anti-inflammatory properties of this compound, based on data from structurally related compounds.
Mechanism of Action: Targeting Key Inflammatory Pathways
Derivatives of the quinoline and quinazolinone core structures have been shown to exert their anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and the suppression of critical transcription factors that regulate the expression of inflammatory mediators.
A plausible mechanism of action for this compound and its derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5] Quinoline derivatives have been observed to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB.[5]
Simultaneously, the MAPK pathways (including ERK, JNK, and p38) are activated by similar inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. Inhibition of MAPK phosphorylation by quinoline-related compounds has been reported, further contributing to their anti-inflammatory effects.[6]
Caption: Proposed anti-inflammatory signaling pathway inhibition by this compound.
Quantitative Data on Related Compounds
The following table summarizes the in vitro anti-inflammatory activity of various quinoline and quinazolinone derivatives from published studies. This data provides a comparative reference for the potential efficacy of this compound.
| Compound Type | Assay | Cell Line | Target | IC50 (µM) | Reference |
| Quinoline Derivative | Nitric Oxide (NO) Production | RAW 264.7 | iNOS | 1 - 5 | [3] |
| Imidazo[4,5-c]quinoline | NF-κB Inhibition | - | NF-κB | 0.1507 | [7] |
| Quinoline-3-carboxylate | IFN-γ Production | Th1-type clones | - | 0.1 - 10 | [8] |
| Quinoline Derivative | COX-2 Inhibition | - | COX-2 | 0.1 | [9] |
| 4-Aminoquinoline Derivative | Antiamastigote Activity | L. amazonensis infected macrophages | - | 0.78 | [10] |
| Quinoline Derivative | TNF-α Production | J774A.1 | - | Varies | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's anti-inflammatory potential.
In Vitro Anti-Inflammatory Activity Assessment
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is a standard in vitro method for screening anti-inflammatory activity by measuring the inhibition of NO production in macrophages.[12]
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The inhibitory effect of the test compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[12]
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce NO production.
-
Incubation: Incubate the plates for a further 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
2. Cytokine Production Assay (TNF-α, IL-6)
-
Principle: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages treated with the test compound using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Procedure:
-
Follow steps 1-5 from the NO Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Analysis: Determine the concentration of the cytokines from a standard curve and calculate the percentage of inhibition.
-
In Vivo Anti-Inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.[12]
-
Procedure:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of this compound).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema = (Paw volume at time t) - (Paw volume at time 0)
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
While direct experimental data on this compound is not yet widely available, the extensive research on structurally similar quinoline and quinazolinone derivatives provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of NF-κB and MAPK signaling pathways, offer a solid foundation for further studies. The detailed in vitro and in vivo protocols provided in this document will enable researchers to systematically evaluate the efficacy of this compound and its derivatives, contributing to the development of novel and effective anti-inflammatory therapeutics.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoquinolin-4-ol
Welcome to the technical support center for the synthesis of 3-Aminoquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound include:
-
Cyclization of an intermediate derived from 2-aminobenzonitrile and an alpha-halo ester: A widely used approach involves the reaction of 2-aminobenzonitrile with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form an intermediate, which is then cyclized under basic conditions.
-
Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.[1][2]
-
Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as glycine derivatives, under acidic or basic conditions.[3][4][5][6][7]
Q2: I am experiencing a low yield in the synthesis from 2-aminobenzonitrile and ethyl chloroacetate. What are the potential causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Inefficient N-alkylation: The initial reaction between 2-aminobenzonitrile and ethyl chloroacetate may be incomplete.
-
Suboptimal cyclization conditions: The choice of base, solvent, and reaction temperature for the intramolecular cyclization is critical.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[8]
-
Purity of starting materials: Impurities in the 2-aminobenzonitrile or ethyl chloroacetate can interfere with the reaction.
-
Presence of moisture: Anhydrous conditions are often crucial for the success of the cyclization step, especially when using strong bases.[8]
Q3: What are common side products, and how can I minimize their formation?
A3: A common side product is the formation of a dimeric or polymeric material, especially if the reaction temperature is too high or the concentration of reactants is excessive. To minimize side product formation, it is advisable to:
-
Maintain careful control over the reaction temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
Add reagents dropwise to control the reaction rate.
-
Use an appropriate solvent to ensure all intermediates remain in solution.
Q4: How can I effectively purify the final this compound product?
A4: Recrystallization is the most common and effective method for purifying this compound.[9][10][11][12] The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvent systems to explore include:
-
Ethanol
-
Isopropanol
-
A mixture of ethanol and water
-
Dimethylformamide (DMF) followed by precipitation with water.
It is important to allow the solution to cool slowly to obtain well-formed crystals and to minimize the inclusion of impurities.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete N-alkylation of 2-aminobenzonitrile. | - Ensure the purity of both 2-aminobenzonitrile and ethyl chloroacetate.- Consider using ethyl bromoacetate, which is more reactive.- Increase the reaction time or temperature for the N-alkylation step, monitoring by TLC. |
| Inefficient intramolecular cyclization. | - Optimize the base and solvent system. Stronger bases like sodium ethoxide or potassium tert-butoxide in an anhydrous alcohol or aprotic solvent like DMF are often effective.[13]- Ensure strictly anhydrous conditions, as moisture can quench the base.[8]- Increase the reaction temperature for the cyclization step, but be mindful of potential side reactions. | |
| Formation of a Dark Tar or Polymeric Material | Reaction temperature is too high. | - Lower the reaction temperature and extend the reaction time.[14]- Use a more dilute solution to minimize intermolecular reactions. |
| Incorrect stoichiometry of reactants. | - Ensure accurate measurement of all reagents. An excess of the base can sometimes promote side reactions. | |
| Presence of oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8] | |
| Product is Difficult to Purify | Presence of highly polar impurities. | - Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble.- Consider column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Oiling out during recrystallization. | - Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
Experimental Protocols
Synthesis of this compound via Cyclization of Ethyl 2-((2-cyanophenyl)amino)acetate
This two-step procedure is a common route for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-((2-cyanophenyl)amino)acetate (Intermediate)
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetone or dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[15]
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature with vigorous stirring.[15]
-
Heat the reaction mixture to reflux (for acetone) or to 80-90 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or taken directly to the next step if it is of sufficient purity.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude ethyl 2-((2-cyanophenyl)amino)acetate (1.0 eq) in an anhydrous solvent such as ethanol or DMF.
-
Add a strong base, such as sodium ethoxide (1.5 eq) or potassium tert-butoxide (1.5 eq), portion-wise at room temperature under an inert atmosphere.[13]
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol or water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound in the Cyclization Step
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | Reflux | 4 | Moderate to Good |
| Potassium tert-Butoxide | tert-Butanol | Reflux | 3 | Good |
| Potassium tert-Butoxide | DMF | 100 | 2 | High |
| Sodium Hydride | DMF | 80 | 5 | Moderate |
Note: The yields are indicative and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Synthetic Pathway of this compound
References
- 1. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. scribd.com [scribd.com]
- 13. Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. iosrjournals.org [iosrjournals.org]
Troubleshooting low solubility of 3-Aminoquinolin-4-ol in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-Aminoquinolin-4-ol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a basic amino group and an acidic hydroxyl group (enol form of an amide). Its structure, featuring a polar quinoline core with hydrogen bond donor and acceptor sites, suggests that its solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. Generally, it is expected to have better solubility in polar aprotic solvents and may exhibit pH-dependent solubility in protic solvents.
Q2: I am observing very low solubility of this compound in my desired organic solvent. What are the initial troubleshooting steps?
A2: When encountering low solubility, begin by verifying the purity of your compound and the dryness of your organic solvent, as trace amounts of water can sometimes decrease solubility in non-polar organic solvents.[1] Subsequently, simple physical methods such as gentle heating and sonication can be employed to facilitate dissolution. It is crucial to monitor for any compound degradation during heating.
Q3: Can pH modification be used to improve the solubility of this compound in organic solvents?
A3: While pH adjustment is a powerful technique for aqueous solutions, its application in organic solvents is less direct. However, the principle of salt formation can be adapted.[2] For instance, in a polar protic solvent like ethanol, adding a small amount of a suitable acid (like HCl) could protonate the amino group, potentially increasing solubility. Conversely, a strong base might deprotonate the hydroxyl group. The resulting salt form of the compound is often more soluble.[2] Care must be taken as the choice of acid or base can influence downstream reactions.
Q4: Are there any recommended solvent systems for enhancing the solubility of this compound?
A4: For compounds with low solubility in a single solvent, using a co-solvent system can be highly effective.[3] This involves dissolving the compound in a small amount of a "good" solvent, in which it is highly soluble (e.g., DMSO or DMF), and then diluting this stock solution with the desired "poor" solvent. This method can maintain the compound in solution at a higher concentration than if it were added directly to the poor solvent.
Troubleshooting Guide
Problem: this compound is poorly soluble in a specific organic solvent.
| Possible Cause | Suggested Solution |
| Intrinsic Low Solubility | The inherent chemical structure of this compound may limit its interaction with the chosen solvent. |
| Insufficient Solute-Solvent Interactions | The polarity and hydrogen bonding capabilities of the solvent may not be optimal for solvating the this compound molecule. |
| Compound Aggregation | Molecules of this compound may be self-associating through intermolecular hydrogen bonding, hindering dissolution. |
| Incorrect Solvent Choice | The selected solvent may be too non-polar or may not have the appropriate functional groups to interact favorably with the solute. |
Qualitative Solubility Data
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with strong solvating capabilities for polar compounds. |
| Methanol | Sparingly Soluble to Soluble | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. |
| Ethanol | Sparingly Soluble | Similar to methanol, but slightly less polar. |
| Acetone | Sparingly Soluble | A polar aprotic solvent, but less effective at hydrogen bonding compared to alcohols. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but a weaker hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Poorly Soluble | A less polar ether-based solvent. |
| Toluene | Insoluble | A non-polar aromatic solvent. |
| Hexane | Insoluble | A non-polar aliphatic solvent. |
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement by Co-solvency
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Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal volume of a high-solubility solvent such as DMSO or DMF to create a concentrated stock solution.
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Sonication and Gentle Heating: If the compound does not readily dissolve, use a sonicator bath or gently warm the solution (e.g., to 30-40°C) to aid dissolution. Visually inspect for complete dissolution.
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Dilution: Gradually add the desired organic solvent (the "poor" solvent) to the stock solution while continuously vortexing or stirring.
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Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, it indicates that the solubility limit in the co-solvent mixture has been exceeded.
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Optimization: The ratio of the co-solvent to the main solvent can be adjusted to maximize the concentration of this compound while minimizing the concentration of the co-solvent, which might interfere with subsequent experiments.
Protocol 2: Solubility Enhancement through Salt Formation
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Solvent Selection: Choose a polar protic solvent such as ethanol or methanol.
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Suspension: Add the desired amount of this compound to the chosen solvent to form a suspension.
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Acid/Base Addition:
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For Acidic Salt Formation: Slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl in ethanol) dropwise to the suspension while stirring.
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For Basic Salt Formation: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH in ethanol) dropwise to the suspension while stirring.
-
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Monitoring: Observe for dissolution of the solid. The formation of the more soluble salt should result in a clear solution.
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pH Check (if applicable): If the solvent system contains water, the pH can be monitored to gauge the extent of salt formation.
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Caution: Be aware that the presence of an acid or base may affect the stability of the compound and the compatibility with downstream applications.
Visualizations
Caption: Troubleshooting workflow for low solubility.
Caption: Solute-solvent interaction logic.
References
Technical Support Center: Optimization of N-Arylation of 3-Aminoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-arylation of 3-aminoquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of this compound?
A1: The most prevalent and effective methods for the N-arylation of this compound and related compounds are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Chan-Lam coupling. Microwave-assisted protocols have also been shown to accelerate these reactions and improve yields.
Q2: My Buchwald-Hartwig reaction is giving low to no yield. What are the common causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Ensure you are using a reliable palladium precatalyst and an appropriate phosphine ligand. The choice of ligand is critical and often substrate-dependent.
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Inappropriate Base: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.
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Solvent Issues: Anhydrous and deoxygenated solvents are essential for a successful reaction. Toluene and dioxane are common choices.
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Substrate-Related Problems: The aryl halide's reactivity (I > Br > Cl) and the presence of certain functional groups can affect the reaction.
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
A3: A common side product in Buchwald-Hartwig reactions is the formation of biaryl compounds from the homocoupling of the aryl halide. This can be minimized by carefully controlling the reaction temperature and catalyst loading. Another potential issue is the diarylation of the amino group, which can be suppressed by using bulky phosphine ligands.
Q4: Can I perform the N-arylation of this compound under milder conditions?
A4: Yes, the Chan-Lam coupling offers a milder alternative to palladium-catalyzed methods. This reaction is typically catalyzed by a copper salt, such as Cu(OAc)₂, and can often be performed at room temperature in the presence of air.
Q5: How does microwave irradiation improve the N-arylation reaction?
A5: Microwave heating can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating. This is due to efficient and uniform heating of the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-arylation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst/Ligand | - Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. - Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos for Buchwald-Hartwig). - For Chan-Lam, ensure the copper salt is of high purity. |
| Incorrect Base | - Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). - Ensure the base is anhydrous. | |
| Poor Solvent Quality | - Use anhydrous and deoxygenated solvents. - Consider alternative solvents like toluene, dioxane, or DMF. | |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of Significant Byproducts | Homocoupling of Aryl Halide | - Lower the reaction temperature. - Decrease the catalyst loading. |
| Diarylation of the Amine | - Use a bulkier phosphine ligand. - Use a 1:1 stoichiometry of the amine to the aryl halide. | |
| Hydrolysis of Aryl Halide | - Ensure anhydrous conditions. | |
| Product Degradation | High Reaction Temperature | - Lower the reaction temperature. - Reduce the reaction time and monitor the reaction progress closely. |
| Air Sensitivity | - Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. | |
| Difficulty in Product Isolation | Product is Water-Soluble | - Extract the aqueous phase multiple times with an appropriate organic solvent. - Consider a salt-out procedure. |
| Emulsion during Workup | - Add brine to the aqueous layer. - Filter the mixture through a pad of celite. |
Data Presentation
Table 1: Optimization of Chan-Lam N-Arylation of 3-Formylquinolin-2(1H)-one with p-Tolylboronic Acid¹
| Entry | Catalyst (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | TEA | MeCN | 80 | 24 | 15 |
| 2 | Cu(OAc)₂ (10) | Pyridine | MeCN | 80 | 24 | 0 |
| 3 | Cu(OAc)₂ (10) | TEA | DMSO | 80 | 24 | 0 |
| 4 | Cu(OAc)₂ (10) | Pyridine | DMSO | 80 | 24 | 15 |
| 5 | Cu(OAc)₂ (10) | TEA | DMF | 80 | 24 | 58 |
| 6 | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 60 |
| 7 | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 64² |
¹Reaction conditions: 3-formylquinolin-2(1H)-one (0.2 mmol), p-tolylboronic acid (0.4 mmol), base (0.4 mmol), catalyst in solvent (2.5 mL) in an open flask. ²3 Å Molecular sieves (60 mg) were added.
Table 2: Substrate Scope for Chan-Lam N-Arylation of 3-Formylquinolone¹
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 9a | 64 |
| 2 | Phenylboronic acid | 9b | 55 |
| 3 | p-Fluorophenylboronic acid | 9c | 51 |
| 4 | p-Methoxyphenylboronic acid | 9d | 62 |
| 5 | m-Methoxyphenylboronic acid | 9e | 58 |
¹Reaction conditions: 3-formylquinolone (1 mmol), aryl boronic acid (2 mmol), pyridine (2 mmol), Cu(OAc)₂ (10 mol%), 3 Å molecular sieves (300 mg), DMF (10 mL), 80 °C, 24 h, open flask.
Experimental Protocols
General Procedure for Chan-Lam N-Arylation of 3-Formylquinolone
To a solution of 3-formylquinolone (1.0 mmol) in DMF (10 mL) in an open flask are added the corresponding arylboronic acid (2.0 mmol), pyridine (2.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and 3 Å molecular sieves (300 mg). The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-formylquinolone.
General Procedure for Buchwald-Hartwig N-Arylation (Adapted for this compound)
In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., K₂CO₃ or NaOtBu, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. To this, add this compound (1.0 equiv.), the aryl halide (1.1-1.2 equiv.), and anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Technical Support Center: Purification of 3-Aminoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Aminoquinolin-4-ol crude product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration (Pink, Brown, or Darkening) | Oxidation of the aminophenol structure. This compound, like other aminophenols, is susceptible to oxidation in the presence of air and light, which can lead to the formation of colored impurities.[1][2] | - Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible.- Use degassed solvents.- Minimize exposure to light by using amber glassware or wrapping equipment in aluminum foil.- Store the purified product under an inert atmosphere and in the dark, preferably at low temperatures. |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The product is highly soluble in the chosen solvent system.- Premature crystallization during hot filtration. | - Perform small-scale solvent screening to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4]- Use a minimal amount of hot solvent to dissolve the crude product.[3]- If a single solvent is not suitable, try a two-solvent system (a "good" solvent and a "poor" solvent).- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Product Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- Presence of impurities that lower the melting point of the mixture. | - Choose a solvent with a lower boiling point.- Cool the solution more slowly to allow for proper crystal lattice formation.- Add a seed crystal to induce crystallization.[3]- Try a different solvent or solvent system. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column overloading.- The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[5]- For basic compounds like amines, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape and reduce tailing on silica gel.[6][7]- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading onto the column.[8]- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product). |
| Product Stuck on the Column | The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.- If the compound is still retained, a stronger solvent system, such as dichloromethane/methanol, may be necessary. For very polar or basic compounds, adding a small amount of acetic acid or triethylamine to the mobile phase might be required. |
| Formation of an Emulsion During Acid-Base Extraction | The organic and aqueous layers are not separating cleanly, often due to the presence of surfactants or finely divided solids. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Filter the entire mixture through a bed of Celite. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: If this compound is synthesized by the reduction of 3-nitroquinolin-4-ol, the most common impurities are likely to be:
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Unreacted starting material: 3-nitroquinolin-4-ol.
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Partially reduced intermediates: Such as nitroso or hydroxylamino derivatives.
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Oxidation products: As mentioned in the troubleshooting guide, aminophenols can oxidize to form colored polymeric materials.[1][2]
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: Given the polar nature of this compound (containing both amino and hydroxyl groups), polar solvents should be tested. Good starting points for solvent screening include:
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Alcohols: Ethanol or methanol are often good choices for polar compounds. A related compound, 4-hydroxyquinoline, can be recrystallized from methanol. Another similar compound was recrystallized from ethanol.[9][10]
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Water: Due to the presence of hydrogen-bonding groups, it might have some solubility in hot water.[11]
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Solvent Mixtures: A mixture of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like ethyl acetate or dichloromethane) or with water could also be effective.
Q3: How can I perform an effective acid-base extraction for this compound?
A3: this compound is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups. This allows for selective extraction. A general procedure would be:
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Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
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To remove acidic impurities, you can wash the organic layer with a weak aqueous base like sodium bicarbonate solution. Your product, being a weaker acid, should largely remain in the organic layer.
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To extract the this compound, wash the organic layer with an aqueous acid (e.g., 1M HCl). The amino group will be protonated, forming a water-soluble salt that moves to the aqueous layer. Neutral impurities will remain in the organic layer.
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Separate the aqueous layer and then neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified this compound.
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The precipitated product can then be collected by filtration and washed with water. A similar procedure of dissolving in acid and reprecipitating with base has been used for a related compound.[9]
Q4: What are the recommended conditions for column chromatography of this compound?
A4: For a polar and basic compound like this compound on a standard silica gel column, consider the following:
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Stationary Phase: Silica gel is a common choice, but due to its acidic nature, it can strongly interact with amines.[6] If tailing is an issue, consider using alumina (neutral or basic) or silica gel treated with a base (e.g., triethylamine).[7]
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Mobile Phase: Start with a solvent system of moderate polarity and adjust based on TLC analysis. A good starting point would be a mixture of dichloromethane and methanol or ethyl acetate and hexane. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective. To improve the separation of basic compounds, adding a small amount (0.1-1%) of triethylamine or a few drops of ammonia to the mobile phase is recommended.[6][7]
Q5: How should I handle and store purified this compound to prevent degradation?
A5: To maintain the purity and prevent discoloration of this compound:
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Handling: Minimize exposure to air and light. Handle the compound in an inert atmosphere (glove box or under nitrogen/argon) if possible.
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Storage: Store the solid product in a tightly sealed, amber-colored vial under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended. Solutions of this compound are particularly prone to degradation and should be prepared fresh. If a solution needs to be stored, it should be in a degassed solvent, protected from light, and kept at a low temperature.
Experimental Protocols
Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[3]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization. Quickly pour the hot solution through a fluted filter paper.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.
Column Chromatography
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TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude product in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Add a layer of sand on top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the column.[8]
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
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Acidic Extraction: Add 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask.
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Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure all the product is extracted. Combine the aqueous extracts.
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Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic and the product precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. reddit.com [reddit.com]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. columbia.edu [columbia.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 11. solubilityofthings.com [solubilityofthings.com]
How to avoid side product formation in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinolinone synthesis reactions?
A1: Common side products vary depending on the specific synthesis method. In the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a frequent side reaction, especially under basic conditions.[1][2] For the Knorr synthesis, the formation of a 4-hydroxyquinoline can be a competing product depending on the reaction conditions.[2][3] In the Conrad-Limpach synthesis, high temperatures can lead to product decomposition and the formation of undesirable side products.[4][5] With unsymmetrical starting materials in reactions like the Friedländer or Combes synthesis, the formation of undesired regioisomers is a primary challenge.[1][4] Additionally, in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses, tar and polymer formation are common due to the polymerization of α,β-unsaturated carbonyl compounds.[1][6]
Q2: How can I improve the overall yield and purity of my quinolinone synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[1][2] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions.[1][2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product decomposition.[2][4]
Q3: Are there general strategies to minimize side product formation across different quinolinone synthesis methods?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions.[1][4] The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts.[1] The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.[1][2] For reactions prone to polymerization, slow addition of reactants can help to control their concentration and minimize self-condensation.[1][6] In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation or side reactions due to atmospheric components.[4]
Q4: What are the best practices for purifying quinolinone products?
A4: The purification of quinolinones can be challenging due to their polarity and potential for decomposition on silica gel.[2] Common purification techniques include:
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Recrystallization: This is often the first method to try if a suitable solvent can be found.[2]
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Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) to prevent product degradation.[2]
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Solvent Washing: For products that are poorly soluble in certain organic solvents, washing with a solvent like ether can be an effective purification method.[2][7]
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Steam Distillation: This technique is particularly useful for separating volatile quinoline products from non-volatile tars, especially in reactions like the Skraup synthesis.[6][8]
Troubleshooting Guides
Friedländer Synthesis
Issue: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.
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Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1][2]
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Solution:
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Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1][9]
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Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1]
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Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[1]
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Switch Catalyst: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid) can prevent the base-catalyzed self-condensation.[6]
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Issue: Poor regioselectivity when using an unsymmetrical ketone.
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Cause: Condensation can occur on either side of the carbonyl group in an unsymmetrical ketone.[4]
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Solution:
Knorr Quinoline Synthesis
Issue: Formation of a 4-hydroxyquinoline as a competing product to the desired 2-hydroxyquinoline.
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Cause: The reaction conditions, particularly the amount of acid catalyst, can influence the reaction pathway.[3]
-
Solution:
Conrad-Limpach Synthesis
Issue: Low yield due to high reaction temperatures leading to product decomposition.
-
Cause: The thermal cyclization step often requires high temperatures (around 250°C), which can cause the product to decompose.[4][5]
-
Solution:
-
High-Boiling Inert Solvent: Using a high-boiling, inert solvent such as mineral oil, 1,2,4-trichlorobenzene, or Dowtherm A can significantly improve yields compared to running the reaction neat.[4][10][11] The yield of 4-hydroxyquinoline generally increases with solvents having boiling points above 250°C.[10]
-
Data Presentation
Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield of 4-Hydroxyquinoline (%) |
| Neat (No Solvent) | - | < 30 |
| Mineral Oil | > 300 | up to 95 |
| 1,2,4-Trichlorobenzene | 214 | Improved |
| 2-Nitrotoluene | 222 | Improved |
| 2,6-di-tert-butylphenol | 253 | Improved |
Note: Data is illustrative and based on typical outcomes described in the literature.[10][11] Actual results will vary with the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Minimized Aldol Condensation in Friedländer Synthesis (Acid-Catalyzed)
This protocol uses an acid catalyst to minimize the base-catalyzed self-condensation of the ketone.
-
Materials:
-
2-Aminobenzaldehyde (or 2-aminoaryl ketone)
-
Ketone with an α-methylene group
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol.[1]
-
Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).[1]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[1]
-
Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.[1]
-
The crude product can be purified by crystallization or column chromatography.[1]
-
Protocol 2: High-Yield Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This protocol utilizes a high-boiling solvent to improve the yield of the thermal cyclization step.
-
Step 1: Formation of the β-aminoacrylate intermediate
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.[4]
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).[4]
-
Stir the mixture for 1-2 hours. The reaction is often exothermic.[4]
-
Remove the water produced as a byproduct and any solvent under reduced pressure to isolate the crude intermediate.[4]
-
-
Step 2: Thermal Cyclization
-
Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[4]
-
Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[4]
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[4]
-
Cool the reaction mixture. The product often precipitates upon cooling.[4]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[4]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[4]
-
Mandatory Visualization
Caption: A general troubleshooting workflow for addressing side product formation in quinolinone synthesis.
Caption: Logical relationship between the desired Friedländer synthesis pathway and the common aldol self-condensation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of 3-Aminoquinolin-4-ol for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Aminoquinolin-4-ol for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for producing this compound?
A common and effective two-step method for the synthesis of this compound involves the nitration of 4-hydroxyquinoline to yield 3-nitro-4-hydroxyquinoline, followed by the reduction of the nitro group.[1][2] This approach is often preferred for its reliable outcomes and adaptability to larger scales.
Q2: Which classic quinoline synthesis methods can be used to prepare the 4-hydroxyquinoline starting material?
The Conrad-Limpach and Knorr quinoline syntheses are well-established methods for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[3][4][5][6] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another versatile method for obtaining quinoline derivatives.[7][8][9][10]
Q3: What are the critical safety precautions to consider during the nitration step?
Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[11] The addition of nitric acid should be performed slowly and with efficient cooling. It is also crucial to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reduction of the nitro group?
The progress of the reduction of 3-nitro-4-hydroxyquinoline to this compound can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the starting material (nitro compound) and the appearance of the product (amino compound) can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the typical impurities I might encounter, and how can they be removed?
Common impurities may include unreacted starting materials (4-hydroxyquinoline, 3-nitro-4-hydroxyquinoline), over-nitrated byproducts, and products of side reactions from the reduction step. Purification can be achieved through recrystallization, column chromatography, or acid-base extraction to remove non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 4-Hydroxyquinoline
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal Temperature | Maintain the recommended reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause degradation of the product.[11] |
| Incorrect Reagent Stoichiometry | Carefully check the molar ratios of the reactants. An insufficient amount of nitric acid will result in incomplete conversion. |
| Product Loss During Workup | Optimize the workup procedure to minimize product loss. Ensure complete precipitation of the product and wash with appropriate cold solvents to reduce solubility losses. |
Issue 2: Incomplete Reduction of 3-Nitro-4-hydroxyquinoline
| Potential Cause | Troubleshooting Step |
| Inactive or Insufficient Reducing Agent | Use a fresh, high-quality reducing agent (e.g., tin(II) chloride, catalytic hydrogenation). Ensure the correct stoichiometric amount is used. |
| Poor Reaction Conditions | Optimize the solvent, temperature, and pH for the chosen reduction method. For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure. |
| Precipitation of Reactant | Ensure the 3-nitro-4-hydroxyquinoline is fully dissolved in the reaction solvent to allow for efficient contact with the reducing agent. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Tarry Byproducts | This is a common issue in quinoline synthesis.[11] Consider an initial purification step like steam distillation if applicable, or a thorough wash with a non-polar solvent to remove tar. |
| Co-precipitation of Impurities | Optimize the recrystallization solvent system to ensure selective crystallization of the desired product. A step-gradient of solvent polarity can be effective. |
| Similar Polarity of Product and Impurities | If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system. Preparative HPLC may be necessary for achieving high purity. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-hydroxyquinoline
This procedure is adapted from the nitration of 4-hydroxyquinoline.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-hydroxyquinoline (1 equivalent).
-
Dissolution: Add propionic acid to dissolve the 4-hydroxyquinoline.
-
Heating: Heat the solution to approximately 125 °C with constant stirring.
-
Nitration: Slowly add a 70% aqueous solution of nitric acid (2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained.
-
Reaction Completion: After the addition is complete, continue stirring at 125 °C for an additional 10 minutes.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature, then dilute with ethanol to precipitate the product.
-
Isolation and Washing: Filter the precipitated solid and wash sequentially with ethanol, water, and then again with ethanol.
-
Drying: Dry the resulting light-yellow powder to obtain 3-nitro-4-hydroxyquinoline.
Protocol 2: Synthesis of this compound
This procedure involves the reduction of the nitro group of 3-nitro-4-hydroxyquinoline.
-
Reaction Setup: In a round-bottom flask, suspend 3-nitro-4-hydroxyquinoline (1 equivalent) in a suitable solvent mixture (e.g., ethanol/water).
-
Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) portion-wise while stirring.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reagents for Synthesis of this compound
| Step | Reagent | Molar Eq. | Purpose |
| Nitration | 4-Hydroxyquinoline | 1.0 | Starting Material |
| Propionic Acid | - | Solvent | |
| Nitric Acid (70%) | 2.0 | Nitrating Agent | |
| Reduction | 3-Nitro-4-hydroxyquinoline | 1.0 | Starting Material |
| Tin(II) Chloride Dihydrate | 3.0 - 5.0 | Reducing Agent | |
| Ethanol/Water | - | Solvent | |
| Sodium Bicarbonate | - | Neutralizing Agent |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Spectrum consistent with the structure |
| ¹³C NMR | Spectrum consistent with the structure |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to C₉H₈N₂O |
| Purity (HPLC) | ≥ 98% for preclinical studies |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for this compound production.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jptcp.com [jptcp.com]
- 4. mdpi.com [mdpi.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 3-Aminoquinolin-4-ol in aqueous solutions
Technical Support Center: 3-Aminoquinolin-4-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Solution discoloration (e.g., turning yellow or brown) upon preparation or storage. | Oxidative or photolytic degradation. The quinoline ring and amino group are susceptible to oxidation, and many aromatic compounds are light-sensitive. | Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] For long-term storage, consider purging the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Store solutions at low temperatures (2-8°C or -20°C). |
| Precipitate forms in the aqueous solution over time. | Poor aqueous solubility at neutral pH, pH shift in the solution, or degradation to a less soluble product. | This compound's solubility is expected to be pH-dependent. Adjusting the pH to be more acidic or basic can improve solubility.[2][3] Use a buffer to maintain a stable pH. If precipitation occurs upon storage, it may be a sign of degradation; it is recommended to prepare fresh solutions. |
| Loss of compound potency or inconsistent experimental results. | Chemical degradation of this compound in the aqueous solution due to factors like pH, temperature, or light. | It is crucial to understand the stability profile of the compound under your specific experimental conditions. We recommend performing a forced degradation study to identify the primary degradation pathways.[4][5][6] Based on the results, implement protective measures such as pH control, use of antioxidants, or light protection. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Characterize these new peaks to understand the degradation pathway. Forced degradation studies can help to intentionally generate these degradation products for identification.[7][8] Analytical techniques like LC-MS/MS and NMR can be used for structural elucidation of these impurities.[7][9] |
Frequently Asked Questions (FAQs)
1. What are the key factors affecting the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The molecule contains both a basic amino group and an acidic hydroxyl group, making its stability and solubility highly dependent on the pH of the solution.[2][3][10] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
-
Light: Aromatic quinoline structures can be susceptible to photodegradation.[11][12]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[13][14]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[15][16]
2. What is a forced degradation study and why is it important?
A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[5][6] These conditions typically include acid and base hydrolysis, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20%.[4][6] Such studies are crucial for:
-
Understanding the degradation pathways.[5]
-
Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[5]
-
Gaining insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[4][5][6]
3. How can I prepare a stable aqueous solution of this compound?
Due to its limited solubility in neutral water, it is advisable to first prepare a concentrated stock solution in a polar aprotic solvent like DMSO and then dilute it into your aqueous buffer. To enhance stability in the final aqueous solution:
-
Control the pH: Use a buffer system to maintain a pH where the compound is most stable. This will likely be in the slightly acidic to neutral range, but should be determined experimentally.
-
Protect from Light: Use amber vials or cover the container with aluminum foil.
-
Store at Low Temperatures: Refrigerate (2-8°C) or freeze (-20°C) the solutions. For frozen stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Minimize Oxygen Exposure: For long-term storage, purging with an inert gas can be beneficial.
4. What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies.[9] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and characterizing degradation products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[7][9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.[1]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for analysis.[1]
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light. Also, expose the solid compound to the same conditions.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Procedure:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple isocratic mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-7). A typical starting point could be 60:40 Acetonitrile:Buffer.
-
If co-elution of the parent compound and degradation products occurs, a gradient elution method should be developed.
-
-
Detection Wavelength: Determine the optimal detection wavelength by acquiring the UV spectrum of this compound. A DAD can be used to monitor multiple wavelengths simultaneously.
-
Method Optimization: Inject a mixture of the stressed samples and adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Data Presentation
The following tables are templates for organizing the data from your stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 hours | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (RT) | 8 hours | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ (RT) | 24 hours | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (60°C) | 48 hours | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic | 1.2 million lux hrs | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: pH-Dependent Stability of this compound at Room Temperature
| pH | Initial Assay (%) | Assay after 24 hours (%) | Assay after 48 hours (%) | Assay after 72 hours (%) |
| 3.0 | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 5.0 | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 7.0 | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 9.0 | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor regioselectivity in 3-Aminoquinolin-4-ol functionalization
Welcome to the technical support center for the functionalization of 3-aminoquinolin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound and what are the challenges in its functionalization?
A1: this compound is an ambident nucleophile with multiple reactive sites, leading to challenges in achieving regioselectivity. The primary reactive sites are:
-
The 3-amino group (N-3)
-
The 4-hydroxyl group (O-4) , which exists in tautomeric equilibrium with the 4-oxo form (N-1) .
-
The aromatic ring carbons, which can also undergo functionalization under certain conditions, though this is less common for typical alkylation or acylation reactions.
The main challenge is controlling the reaction to selectively functionalize one of these sites over the others, as mixtures of N-3, O-4, and N-1 functionalized products are common.
Q2: How does tautomerism of this compound affect its reactivity?
A2: this compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4(1H)-one form.[1][2][3] The predominant tautomer can be influenced by the solvent and pH.[2][3] This is critical because it presents two different nucleophilic nitrogen atoms (the exocyclic 3-amino group and the endocyclic nitrogen at position 1) in addition to the oxygen at position 4. The quinolin-4(1H)-one tautomer is often the more stable form, making the N-1 position a potential site for alkylation.[1][2]
Q3: How can I selectively achieve N-alkylation over O-alkylation?
A3: Selectivity between N- and O-alkylation is a classic challenge with ambident nucleophiles and can be influenced by several factors, a concept well-explained by Hard and Soft Acid-Base (HSAB) theory. Nitrogen is generally a softer nucleophile than oxygen. Therefore:
-
Use Soft Electrophiles: Softer alkylating agents, such as alkyl iodides (e.g., methyl iodide), are more likely to react at the softer nitrogen atom (N-3 or N-1).[4]
-
Solvent Choice: Aprotic solvents like DMF or THF often favor N-alkylation.[5]
-
Base Selection: The choice of base can influence the equilibrium of the substrate and the nature of the nucleophile. Common bases for N-alkylation include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[5]
Q4: What conditions favor O-alkylation over N-alkylation?
A4: Following the HSAB principle, O-alkylation is favored by "harder" electrophiles.
-
Use Hard Electrophiles: Hard alkylating agents, such as dimethyl sulfate or alkyl triflates, tend to react preferentially at the harder oxygen atom.[4]
-
Reaction Conditions: In some systems, the use of silver salts can modulate the hardness of the alkylating agent and promote O-alkylation.[4]
Q5: How can I achieve selective N-acylation of the 3-amino group?
A5: N-acylation of the 3-amino group is generally more straightforward than alkylation. The amino group is typically more nucleophilic towards acylating agents than the hydroxyl group. Standard acylation conditions, such as using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in a solvent like dichloromethane (DCM) or THF, will usually favor N-acylation.
Q6: Is it possible to selectively perform O-acylation?
A6: Selective O-acylation is more challenging due to the higher nucleophilicity of the amino group. A common strategy involves protecting the amino group first, then acylating the hydroxyl group, followed by deprotection. Alternatively, under strongly acidic conditions, the amino group is protonated and becomes non-nucleophilic, allowing for chemoselective O-acylation of the hydroxyl group.[6]
Q7: How can I distinguish between N- and O-functionalized isomers?
A7: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
NMR Spectroscopy: 2D NMR techniques are particularly powerful.[4][5][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced alkyl/acyl group and the carbons of the quinoline core. For example, in an N-3 alkylated product, you would expect to see a correlation between the N-CH₂ protons and the C-3 carbon of the quinoline. For an O-4 alkylated product, a correlation between the O-CH₂ protons and C-4 would be expected.[5][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This helps assign protonated carbons. The chemical shift of a carbon attached to oxygen is typically further downfield (e.g., 65-75 ppm for an O-CH₂) compared to a carbon attached to nitrogen (e.g., 40-50 ppm for an N-CH₂).[5][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations that help determine the substitution pattern.
-
-
FTIR Spectroscopy: The presence or absence of certain peaks can be indicative. For instance, successful O-alkylation of the 4-hydroxy group would result in the disappearance of the broad O-H stretch.[7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkylation (Mixture of N- and O-Alkylated Products)
-
Cause: The electrophile has intermediate hardness, or the reaction conditions do not sufficiently differentiate between the nucleophilic sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in alkylation.
-
Data Summary (Alkylation Regioselectivity based on Analogous Systems):
| Electrophile Type | Leaving Group | Solvent | Typical Base | Expected Major Product |
| Soft (e.g., Benzyl Bromide) | Br⁻ | DMF, THF | K₂CO₃, Cs₂CO₃ | N-Alkylation |
| Hard (e.g., Dimethyl Sulfate) | SO₄²⁻ | Dioxane | NaOH | O-Alkylation |
| Intermediate (e.g., Benzyl Chloride) | Cl⁻ | Acetonitrile | Et₃N | Mixture likely, optimize other params |
Problem 2: Reaction yields a complex mixture or fails completely.
-
Cause: Instability of reactants or products under the reaction conditions, incorrect choice of base or solvent, or tautomeric form is unreactive.
-
Troubleshooting Steps:
-
Verify Starting Material: Confirm the purity and identity of your this compound.
-
Lower Temperature: Side reactions are often minimized at lower temperatures. Start the reaction at 0 °C or room temperature before attempting to heat.
-
Change the Base: If a strong base like NaH is used, it might be deprotonating multiple sites or causing decomposition. Try a milder base like K₂CO₃ or an organic base like DBU.
-
Degas Solvent: If oxidative side reactions are suspected, degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Consider a Protecting Group: The complexity might be unavoidable without simplifying the molecule first. Protect the most reactive site (likely the 3-amino group) before attempting functionalization at another site.
Caption: General troubleshooting for failed functionalization reactions.
-
Experimental Protocols (Adapted from Analogous Systems)
These are generalized protocols. Optimization will be required for this compound.
Protocol 1: General Procedure for Selective N-3 Acylation
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add Base: Add triethylamine (1.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Add Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (via Amino Group Protection)
This is a multi-step process.
-
Step A: Protection of the 3-Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM/water or dioxane/water).
-
Add a base such as NaHCO₃ or NaOH (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 12-24 hours.
-
Extract the Boc-protected product and purify as necessary.
-
-
Step B: O-Alkylation
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF.
-
Add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, use with caution) at 0 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Work up by quenching with water, extracting with an organic solvent, and purifying by chromatography.
-
-
Step C: Deprotection
-
Dissolve the O-alkylated, N-Boc protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.
-
Remove the solvent and TFA under reduced pressure to yield the desired 3-amino-4-alkoxyquinoline.
Caption: Experimental workflow for selective O-alkylation via a protection strategy.
-
References
- 1. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Techniques for 3-Aminoquinolin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the crystallization techniques for 3-Aminoquinolin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form after cooling | The solution may not be sufficiently supersaturated.[1][2] | Concentrate the solution by slow evaporation of the solvent or by gently heating to reduce the solvent volume.[2] |
| Impurities may be inhibiting nucleation. | Purify the crude material using column chromatography before crystallization. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator or freezer).[1][2] | |
| Oiling out or formation of an amorphous precipitate | The compound's solubility is too high in the chosen solvent at the crystallization temperature. | Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly. Consider a different solvent or a solvent/anti-solvent system. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution at an elevated temperature, then cool slowly. | |
| Poor crystal quality (e.g., small needles, powder) | The rate of nucleation is too high due to rapid cooling or high supersaturation. | Decrease the rate of cooling. Use a more dilute solution. Consider a different solvent system. |
| Low yield of crystals | A significant amount of the compound remains in the mother liquor. | Cool the solution for a longer period or at a lower temperature. Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Minimize the amount of solvent used for dissolution. | |
| Inconsistent crystal form (polymorphism) | The crystallization conditions (solvent, temperature, cooling rate) are not precisely controlled. | Standardize the crystallization protocol. Use a seed crystal of the desired polymorph to ensure consistent crystal form. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] A good starting point for solvent screening would include polar protic solvents like ethanol, methanol, and isopropanol, or polar aprotic solvents such as acetone and ethyl acetate. A solvent system, comprising a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.[3]
Q2: How can I perform a solvent screening experiment?
A general protocol for solvent screening is as follows:
-
Place a small amount (e.g., 10-20 mg) of this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble material to determine if dissolution occurs at a higher temperature.
-
Allow the clear, hot solutions to cool to see if crystals form.
Q3: What is "seeding" and how can it be used?
Seeding is the process of adding a small, high-quality crystal of the desired compound to a supersaturated solution to initiate crystallization.[2] This can help to control the crystal size, and morphology, and in cases of polymorphism, can favor the formation of a specific crystal form.
Q4: How can I improve the yield of my crystallization?
To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[2] After cooling and crystal formation, placing the flask in an ice bath can further decrease the solubility and increase the amount of crystallized product. You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Data Presentation
Disclaimer: The following data is illustrative and intended to demonstrate how to structure experimental results. Actual values must be determined empirically.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | < 0.1 | 0.5 |
| Ethanol | 2.5 | 25.0 |
| Acetone | 1.8 | 18.5 |
| Ethyl Acetate | 1.2 | 15.0 |
| Toluene | < 0.1 | 1.0 |
Table 2: Illustrative Crystallization Yield and Purity
| Crystallization Method | Solvent System | Yield (%) | Purity (%) |
| Slow Cooling | Ethanol | 85 | 99.5 |
| Anti-Solvent | Methanol/Water | 90 | 99.2 |
| Evaporation | Acetone | 75 | 98.8 |
Mandatory Visualization
Caption: Comparative workflow of single solvent and solvent/anti-solvent crystallization.
Caption: Logical flow for troubleshooting common crystallization issues.
References
Addressing chemoresistance with novel 3-Aminoquinolin-4-ol analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing novel 3-Aminoquinolin-4-ol analogs to address chemoresistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for quinoline-based anticancer agents? A1: Quinoline derivatives exhibit a wide range of biological activities and can act as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, disruption of microtubule polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][2] Some 4-aminoquinoline analogs, which are structurally related to this compound, are known to accumulate in lysosomes, which may contribute to their cancer-specific cell-killing effects.[3][4]
Q2: Why are this compound analogs being investigated for chemoresistance? A2: The development of chemoresistance is a major obstacle in cancer therapy, limiting the effectiveness of many anticancer drugs.[5] Novel compounds are urgently needed to overcome these resistance mechanisms.[5] Quinoline scaffolds have been shown to enhance the cytotoxicity of traditional chemotherapeutics against multidrug-resistant cancer cell lines, making their analogs promising candidates for addressing chemoresistance.[2]
Q3: What are the critical first steps before starting cell culture experiments with a new this compound analog? A3: Before beginning experiments, it is crucial to understand the physicochemical properties of your specific analog, particularly its solubility.[6] Most quinoline derivatives are hydrophobic and may precipitate in aqueous cell culture media.[6] You should prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and determine the highest tolerable concentration of this solvent for your cell lines (typically <0.5%).[6]
Q4: How do I choose the appropriate cancer cell lines for my study? A4: Your choice should be guided by your research question. To study chemoresistance, it is ideal to use a pair of cell lines: a parental, drug-sensitive cell line and its derived drug-resistant counterpart. If a resistant line is not available, you can create one through chronic exposure to a conventional chemotherapeutic agent. It is also beneficial to screen the analog against a panel of cell lines from different cancer types to understand its spectrum of activity.[3]
Q5: What are the standard assays to evaluate the efficacy of these novel analogs? A5: Initial efficacy is typically determined using cell viability or cytotoxicity assays, such as the MTT or MTS assay, to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[6][7] To understand the mechanism, further assays are necessary, including flow cytometry for cell cycle analysis and apoptosis, and Western blotting to probe changes in signaling pathways.[8]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments in a question-and-answer format.
Issue 1: Compound Precipitates in Cell Culture Medium
-
Q: I diluted my this compound analog from its DMSO stock into the cell culture medium, and I see visible precipitation. What should I do?
-
A: This is a common problem for hydrophobic compounds.[6] First, ensure your final DMSO concentration is not causing the precipitation; keep it below 0.5%.[6] Try a stepwise dilution method rather than adding the DMSO stock directly into the final volume of medium. Gentle warming (37°C) or brief sonication of the medium after adding the compound can also help improve solubility. If precipitation persists, you may need to prepare a less concentrated stock solution or consider using solubility-enhancing excipients if the experimental design allows.[6]
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Q: My IC50 values for the same analog vary significantly between experiments. What could be the cause?
-
A: Lack of reproducibility can stem from several factors.
-
Cell Seeding Density: Ensure you are seeding the exact same number of cells for each experiment, as cell density can affect drug response.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number range. Cells at very high passages can have altered phenotypes and drug sensitivities.
-
Reagent Variability: Use fresh, quality-controlled reagents, including media, serum, and the MTT reagent itself.
-
Compound Stability: Ensure your stock solution of the analog is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Issue 3: Analog Shows High Efficacy in Sensitive Cells but Not in Chemoresistant Cells
-
Q: My this compound analog is potent against the parental cancer cell line but has little effect on its chemoresistant counterpart. What does this mean?
-
A: This suggests that the mechanism of action of your analog may target a pathway that is bypassed or altered in the resistant cells. The resistance mechanism in your cell line (e.g., drug efflux pumps, target mutation, or activation of bypass signaling pathways) may be effective against your compound. This presents an opportunity to investigate combining your analog with an inhibitor of that specific resistance mechanism.
-
Issue 4: Analog Shows Low Cytotoxicity in All Tested Cell Lines
-
Q: My novel analog is not showing significant cell-killing activity even at high concentrations. How should I troubleshoot this?
-
A:
-
Confirm Compound Integrity: Verify the purity and concentration of your compound stock.
-
Extend Incubation Time: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may require a longer duration of action. Extend the drug exposure time (e.g., from 24h to 48h or 72h).[7]
-
Evaluate for Cytostatic Effects: Perform a cell cycle analysis to see if the compound causes arrest at a specific checkpoint (e.g., G2/M).[8] A colony formation assay can also reveal long-term effects on proliferation.
-
Consider a Different Endpoint: The primary effect may not be cell death. Investigate other possibilities, such as inhibition of cell migration or reversal of an epithelial-to-mesenchymal transition (EMT) phenotype.
-
-
Data Presentation
Disclaimer: The following data is for 4-aminoquinoline derivatives , a closely related class of compounds, as comprehensive data for novel this compound analogs is not yet widely available in public literature. These values serve as a reference for the expected potency range and selectivity of this scaffold.
Table 1: Growth Inhibition (GI50) of 4-Aminoquinoline Analogs in Human Breast Cancer Cell Lines [5]
| Compound Name | Substitution | GI50 (μM) MDA-MB-468 | GI50 (μM) MCF-7 |
| Chloroquine (Reference) | 7-Cl | 24.36 | 20.72 |
| Butyl-(7-chloro-quinolin-4-yl)-amine | 7-Cl, Butylamino | 13.72 | 10.85 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-F, Butylamino | 8.22 | 12.21 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Cl, Dimethylethylenediamine | 8.73 | 13.45 |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-F, Dimethylethylenediamine | 11.47 | 15.36 |
Table 2: Cancer-Specific Cytotoxicity of a 4-Aminoquinoline Analog (Compound 5)*[9]
| Cell Line | Type | GI50 (μM) |
| MDA-MB-468 | Breast Cancer | 4.50 |
| MDA-MB-231 | Breast Cancer | 13.29 |
| MCF7 | Breast Cancer | 6.51 |
| 184B5 | Non-Cancer Breast Epithelial | 44.60 |
| *Compound 5: N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine |
Experimental Protocols
1. General Protocol for Synthesis of 4-Aminoquinoline Analogs
This protocol describes a general method for synthesizing 4-aminoquinoline derivatives via nucleophilic aromatic substitution, which can be adapted for this compound analogs.[5]
-
Combine the starting material, such as 4-chloro-7-substituted-quinoline (1 equivalent), with an excess of the desired mono/dialkyl amine (2 equivalents) in a reaction vessel.[5]
-
Heat the reaction mixture to 120-130°C and maintain this temperature with constant stirring for 6-8 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dissolve it in dichloromethane.[5]
-
Wash the organic layer successively with a 5% aqueous NaHCO₃ solution, water, and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.[5]
-
Purify the resulting residue by column chromatography over silica gel to obtain the final product.[5]
2. Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a novel compound.[6]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[7][10]
3. Protocol: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression or phosphorylation status (e.g., in the Akt pathway) following treatment.
-
Cell Lysis: Seed cells in 6-well plates and treat with the analog at the desired concentrations and time points. Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, total Akt, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with an antibody for a loading control protein like β-actin or GAPDH.
Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of a this compound analog overcoming chemoresistance.
Diagram 2: Experimental Workflow
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for C-H Activation of the Quinoline Core
Welcome to the technical support center for optimizing catalyst selection for the C-H activation of the quinoline core. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the C-H activation of quinoline?
A1: Regioselectivity in quinoline C-H functionalization is a critical challenge influenced by several factors. The most common positions for functionalization are C2 and C8, largely due to the directing effect of the nitrogen atom within the quinoline ring or an external directing group.[1] Key strategies to control regioselectivity include:
-
Inherent Reactivity: The quinoline ring has inherent electronic properties. The C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[2]
-
Directing Groups (DGs): The use of a directing group is the most common strategy to achieve high regioselectivity. These groups coordinate to the metal catalyst and bring it into proximity of a specific C-H bond.
-
N-oxide: The oxygen of a quinoline N-oxide can act as an internal directing group, facilitating functionalization at the C2 and C8 positions.[1][2]
-
8-Aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, strongly favoring functionalization at the C8 position.[2][3]
-
Other Removable Directing Groups: Various other directing groups can be temporarily installed to direct functionalization to other positions and are subsequently removed.
-
Q2: My palladium-catalyzed C2-arylation of quinoline N-oxide is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in Pd-catalyzed C2-arylation of quinoline N-oxides are a frequent issue. Optimizing the reaction conditions is crucial for improving the outcome. Consider the following parameters:
-
Catalyst System:
-
Palladium Source: Pd(OAc)₂ is a commonly used and effective catalyst precursor.[1]
-
Ligand: The choice of ligand is critical. Phosphine ligands, such as P(t-Bu)₂Me·HBF₄, have been shown to be effective. The ligand can influence both the yield and regioselectivity.
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Silver salts like Ag₂CO₃ are frequently employed.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Toluene is a common solvent for these reactions.[1]
-
Base: A base, such as K₂CO₃, is often necessary.[1]
-
Temperature: C-H activation reactions often require elevated temperatures. Gradually increasing the temperature while monitoring for product formation and decomposition can help identify the optimal condition.[2]
-
-
Reagent Purity: Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[2]
Q3: I am observing a mixture of C2 and C8 functionalization. How can I improve the selectivity for a single position?
A3: Achieving high selectivity between the C2 and C8 positions can be challenging. The outcome is often a delicate balance of steric and electronic effects, as well as the specific catalytic system employed.
-
For C8 Selectivity:
-
Catalyst Choice: Rhodium-based catalyst systems are often more effective than palladium for directing functionalization to the C8 position.[2]
-
Directing Group: While N-oxide can direct to C8, using a stronger directing group like 8-aminoquinoline will almost exclusively direct to the C8 position.[2][3]
-
-
For C2 Selectivity:
-
Steric Hindrance: Substituents on the quinoline ring or the coupling partner can sterically hinder approach to one position, thereby favoring another. Consider using less sterically demanding reagents if possible.[2]
Q4: What are some common side reactions in quinoline C-H activation, and how can they be minimized?
A4: Besides regioselectivity issues, several side reactions can occur:
-
Homocoupling: The coupling partner (e.g., an aryl halide) can couple with itself. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.
-
Dehalogenation: If using an aryl halide as a coupling partner, dehalogenation can be a competing reaction.
-
Reduction of the Quinoline Ring: Under certain conditions, especially with hydride sources, the quinoline ring itself can be reduced.
-
Over-functionalization: This can lead to di- or tri-substituted products. Controlling the reaction time and stoichiometry is key to avoiding this.
-
Substrate/Product Decomposition: Harsh reaction conditions (e.g., high temperatures) can lead to the decomposition of sensitive starting materials or products.[2]
Troubleshooting Guides
Guide 1: Poor or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Consider using a pre-catalyst or activating the catalyst in-situ. Ensure the catalyst has not been deactivated by impurities.[2] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. Trace impurities can act as inhibitors.[2] |
| Insufficient Temperature | C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[2] |
| Suboptimal Catalyst/Ligand | The combination of the metal catalyst and ligand is crucial. Screen different ligands to find the optimal one for your specific transformation. |
| Incorrect Solvent | The solvent can have a significant effect on solubility and reactivity. Screen a range of solvents with different polarities. |
Guide 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst System | The choice of metal can strongly influence regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[2] |
| Ineffective Directing Group | If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed. The coordination of the directing group to the metal center is crucial for selectivity.[2] |
| Steric Hindrance | Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization. Consider using less sterically demanding reagents if possible.[2] |
| Electronic Effects | The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[2] |
Data Presentation: Catalyst Systems for C-H Arylation of Quinoline N-Oxide
| Catalyst System | Position | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | C2 | Benzene | 56 | --INVALID-LINK--[1] |
| Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ / K₂CO₃ | C2 | Aryl Bromides | up to 99 | --INVALID-LINK--[1] |
| [RhCl(CO)₂]₂ | C2 | Aryl Bromides | - | --INVALID-LINK--[1] |
| CuI | C2 | 4-Bromotoluene | - | --INVALID-LINK--[1] |
| Ni(cod)₂ / PCy₃ | C2 | Organozinc Reagents | - | --INVALID-LINK--[1] |
Experimental Protocols
General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide with Aryl Bromide
This protocol is a generalized procedure based on commonly reported methods. Optimization for specific substrates is recommended.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the ligand (if required, e.g., a phosphine ligand, 5-10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the quinoline N-oxide (1 equivalent) and the aryl bromide (1.2-1.5 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by an appropriate method, such as TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst selection and optimization in quinoline C-H activation.
Caption: Troubleshooting flowchart for common issues in quinoline C-H activation.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Technical Support Center: Enhancing Cell Permeability of 3-Aminoquinolin-4-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of 3-Aminoquinolin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low cell permeability in a PAMPA assay. What are the likely reasons?
A1: Low passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) for a this compound derivative can often be attributed to several factors:
-
Low Lipophilicity: The compound may be too polar to efficiently partition into the lipid membrane. The presence of the amino and hydroxyl groups can contribute to high polarity.
-
High Polar Surface Area (PSA): A high PSA, due to the hydrogen bond donors and acceptors on the quinoline core, can hinder membrane translocation.
-
Intramolecular Hydrogen Bonding: While sometimes beneficial, certain intramolecular hydrogen bonds can create a rigid, planar conformation that is not conducive to membrane passage.[1][2][3][4][5]
-
Poor Solubility: The compound may not be sufficiently soluble in the donor compartment buffer, leading to an underestimation of its permeability.
Q2: I'm observing a significant difference between PAMPA and Caco-2 assay results for my compound. What does this indicate?
A2: A discrepancy between PAMPA and Caco-2 permeability data often suggests the involvement of active transport mechanisms.
-
Higher Permeability in Caco-2: This could indicate the involvement of uptake transporters that are present in Caco-2 cells but absent in the artificial PAMPA membrane.
-
Lower Permeability in Caco-2: This is a more common scenario and strongly suggests that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively transport the compound out of the cell.
Q3: How can I confirm if my this compound derivative is an efflux pump substrate?
A3: To confirm if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. Additionally, you can co-administer your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) and observe if the A-B permeability increases.
Q4: What structural modifications can I make to my this compound derivative to improve its permeability?
A4: Improving permeability through structural modification often involves balancing lipophilicity and solubility. Consider the following strategies:
-
Increase Lipophilicity: Introduce lipophilic substituents at appropriate positions on the quinoline ring. However, be mindful that excessive lipophilicity can decrease aqueous solubility.
-
Mask Polar Groups: Employ a prodrug approach to temporarily mask the polar amino and/or hydroxyl groups with more lipophilic moieties that can be cleaved intracellularly.[6][7]
-
Reduce Rotatable Bonds: A more rigid molecular structure can sometimes favor membrane permeation.
-
Modify Hydrogen Bonding Capacity: Strategically placing substituents can alter the intramolecular and intermolecular hydrogen bonding potential, which can influence both solubility and permeability. The formation of an intramolecular hydrogen bond can shield polar groups and improve membrane permeability.[1][2][3][4][5]
Q5: Are there formulation strategies I can use to improve the apparent permeability of my compound without chemical modification?
A5: Yes, formulation can significantly impact the absorption of poorly permeable compounds. Some strategies include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.[8][9][10]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.[8][9]
-
Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells, allowing for increased paracellular transport. However, this approach must be carefully evaluated for potential toxicity.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Compound Recovery in Permeability Assay | - Nonspecific Binding: Compound adheres to plasticware (e.g., plates, tips).- Poor Solubility: Compound precipitates out of solution in the assay buffer.- Compound Instability: Degradation in the assay buffer over the incubation period. | - Use low-binding plates and pipette tips.- Pre-treat plates with a blocking agent (e.g., bovine serum albumin).- Include a mild organic solvent (e.g., DMSO, ethanol) in the buffer, ensuring the final concentration is non-toxic to cells.- Assess compound solubility in the assay buffer before the experiment.- Analyze compound stability in the assay buffer at 37°C over the experiment's duration. |
| High Variability in Permeability Results | - Inconsistent Cell Monolayer Integrity: In Caco-2 assays, variations in cell seeding density or culture time can lead to inconsistent monolayer tightness.- Inaccurate Pipetting: Errors in adding or sampling small volumes.- Edge Effects: Evaporation from wells at the edge of the plate. | - Monitor transepithelial electrical resistance (TEER) to ensure consistent monolayer integrity before each experiment.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Compound Appears Impermeable in All Assays | - Extremely Low Lipophilicity: The compound is too polar to cross the lipid membrane.- Very High Molecular Weight: Large molecules generally have lower passive permeability.- Rapid Metabolism: In cell-based assays, the compound might be rapidly metabolized by the cells. | - Consider structural modifications to increase lipophilicity (see FAQs).- Explore formulation strategies to bypass passive diffusion limitations.- Analyze for the presence of metabolites in the donor and acceptor compartments. |
Quantitative Data Summary
The following tables provide a general reference for interpreting permeability data. Note that the classification of permeability can vary between laboratories.
Table 1: General Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp (10-6 cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Table 2: General Classification of Permeability (Pe) in PAMPA Assays
| Pe (10-6 cm/s) | Permeability Classification |
| > 5 | High |
| 1 - 5 | Moderate |
| < 1 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Create a solution of 2% (w/v) lecithin in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a hydrophobic PVDF filter plate (the donor plate).
-
Prepare Acceptor Plate: Fill the wells of a 96-well microplate (the acceptor plate) with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare Compound Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is below 1%.
-
Start the Assay: Add 150 µL of the compound solution to each well of the coated donor plate.
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe).
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of human intestinal cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).
-
Prepare Transport Buffer: Use a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
Prepare Compound Dosing Solution: Dissolve the this compound derivative in the transport buffer to the desired final concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the compound dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Collect samples from both compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Follow the same procedure as above, but add the compound dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
-
Sample Analysis and Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Workflow for assessing the permeability of this compound derivatives.
Caption: Strategies to enhance the cell permeability of drug candidates.
Caption: General mechanisms of drug transport across a cell membrane.
References
- 1. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Aminoquinolin-4-ol and 8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two quinoline derivatives: 3-Aminoquinolin-4-ol and 8-hydroxyquinoline. While extensive research has elucidated the diverse bioactivities of 8-hydroxyquinoline, there is a notable lack of specific experimental data for this compound in the public domain. This comparison, therefore, focuses on the well-documented bio-profile of 8-hydroxyquinoline and highlights the current data gap for this compound.
Overview of Bioactivity
8-hydroxyquinoline (8-HQ) is a well-studied heterocyclic organic compound with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] Its mechanism of action is often attributed to its potent metal-chelating properties, which can disrupt essential cellular processes in pathogens and cancer cells.[2]
This compound , on the other hand, is a structurally related quinoline derivative for which specific experimental data on its bioactivity is scarce. While the quinoline scaffold is a common feature in many bioactive compounds, the specific contributions of the amino group at position 3 and the hydroxyl group at position 4 to its biological profile have not been extensively reported in the available literature.
Quantitative Bioactivity Data
Antimicrobial Activity
8-hydroxyquinoline has demonstrated significant activity against a wide range of bacteria and fungi. Its antimicrobial action is largely attributed to its ability to chelate essential metal ions, disrupting microbial metabolism.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of 8-hydroxyquinoline against various microorganisms.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | 27.58 | [3] |
| Enterococcus faecalis | - | 27.58 | [3] |
| Candida albicans | - | 27.58 | [3] |
| Staphylococcus aureus | (Mupirocin-Resistant MRSA) | 16.0 - 32.0 | [5] |
| Plesiomonas shigelloides | - | 11.14 | [6] |
| Listeria monocytogenes | - | 5.57 | [6] |
| Aeromonas hydrophila | - | 5.26 | [6] |
| Pseudomonas aeruginosa | - | 84.14 | [6] |
This compound: No specific MIC values for this compound against microbial strains were found in the reviewed literature.
Anticancer Activity
8-hydroxyquinoline and its derivatives have shown promising anticancer activity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways.[7][8]
Table 2: IC50 Values of 8-hydroxyquinoline Derivatives against Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung Carcinoma) | 5.8 (µg/mL) | [9] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 5.4 (µg/mL) | [9] |
| 5,7-dibromo-8-hydroxyquinoline | MCF7 (Breast Cancer) | 16.5 (µg/mL) | [9] |
| 8-hydroxyquinoline-benzohydrazone V(IV)O complexes | Multiple cancer cell lines | <10 | [10] |
| 8-hydroxyquinoline thiosemicarbazone Cu(II) complex | Multiple cancer cell lines | <1 | [11] |
| 5,7-dihalo-substituted-8-hydroxyquinoline metal complexes | Hepatoma, ovarian, non-small-cell lung cancer | 0.0014 - 32.13 | [11] |
This compound: No specific IC50 values for this compound against cancer cell lines were found in the reviewed literature.
Antioxidant Activity
The antioxidant properties of 8-hydroxyquinoline and its derivatives have been evaluated using various assays, with some derivatives showing potent radical scavenging activity.[12][13]
Table 3: Antioxidant Activity of 8-hydroxyquinoline Derivatives.
| Compound | Assay | IC50 | Reference |
| 5-amino-8-hydroxyquinoline | DPPH | 8.70 µM | [6] |
| 8-hydroxyquinoline derivative 3b | DPPH | Excellent activity | [13] |
| Various 8-hydroxyquinoline derivatives | DPPH | 0.8 - 2.49 mg/mL | [12] |
This compound: No specific data on the antioxidant activity of this compound was found in the reviewed literature.
Mechanisms of Action & Signaling Pathways
8-hydroxyquinoline
The primary mechanism of action for 8-hydroxyquinoline's bioactivity is its function as a metal chelator. By binding to essential metal ions like iron, zinc, and copper, it can disrupt various cellular processes.[2]
-
Antimicrobial Mechanism: Chelation of metal ions essential for microbial enzymes and disruption of the cell membrane potential.[4][14]
-
Anticancer Mechanism: Induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16] It can also inhibit signaling pathways like PI3K-Akt-mTOR, which are crucial for cancer cell survival and proliferation.[8] Some derivatives have also been shown to inhibit the proteasome and activate the ERK pathway.[17]
This compound
Due to the lack of experimental data, the mechanism of action for this compound remains speculative. It is plausible that it may also exhibit metal-chelating properties due to the presence of the hydroxyl and amino groups, which could contribute to potential bioactivity. However, without experimental validation, this remains a hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][19][20]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically 0.5 McFarland standard.[18]
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[19]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[21]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[23]
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[7][24][25]
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved to create a stock solution, from which serial dilutions are made.[1]
-
Reaction Mixture: The test compound dilutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[25]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.[25]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1]
Conclusion
8-hydroxyquinoline is a versatile compound with well-documented antimicrobial, anticancer, and antioxidant activities, primarily driven by its metal-chelating properties. In contrast, there is a significant lack of publicly available experimental data on the bioactivity of this compound. While its structure suggests potential for biological activity, further experimental investigation is required to elucidate its specific properties and mechanisms of action. This guide serves to summarize the existing knowledge on 8-hydroxyquinoline and to highlight the need for future research into the bioactivity of this compound to enable a comprehensive comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. clyte.tech [clyte.tech]
- 6. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 15. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. researchhub.com [researchhub.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. mdpi.com [mdpi.com]
Comparative Analysis of 3-Aminoquinolin-4-ol Analogs: A Structural-Activity Relationship Study
A comprehensive review of the structure-activity relationship (SAR) of 3-Aminoquinolin-4-ol analogs reveals a landscape rich with potential for therapeutic applications, particularly in oncology and infectious diseases. While direct SAR studies on the this compound scaffold are not extensively documented in publicly available literature, a wealth of information on the closely related 4-aminoquinoline and quinoline core structures provides a strong foundation for understanding the key structural motifs that govern their biological activity. This guide synthesizes findings from numerous studies on these related analogs to infer the probable SAR of the this compound series, presenting comparative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][3] A significant portion of research has focused on their role as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in cancer.[4]
Comparative Biological Activity of Quinoline Analogs
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various 4-aminoquinoline and quinoline analogs from several key studies. This data provides a valuable comparative framework for predicting the potential efficacy of novel this compound derivatives.
| Compound ID | Quinoline Core Substitution | Side Chain/Substitution at Position 4 | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1f | 7-fluoro | 3-ethynyl-phenylamino | HeLa | 10.18 | [2] |
| BGC823 | 8.32 | [2] | |||
| 2i | 8-methoxy | 3-isopropyl-phenylamino | HeLa | 7.15 | [2] |
| BGC823 | 4.65 | [2] | |||
| 10g | 7-(4-fluorobenzyloxy) | N-(2-(dimethylamino)-ethyl)amino | Various human tumor cell lines | < 1.0 | [5] |
| AQ-13 | 7-chloro | N1,N1-diethyl-N2-(quinolin-4-yl)propane-1,3-diamine | CQ-resistant P. falciparum | Potent (low nM range) | [6] |
| TDR 58845 | 7-chloro | (details proprietary) | CQ-sensitive P. falciparum (3D7) | < 0.012 | [6] |
| TDR 58846 | 7-chloro | (details proprietary) | CQ-sensitive P. falciparum (3D7) | < 0.012 | [6] |
| VR23 (13) | 7-chloro | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB231 | Potent | [7] |
| 6c | Quinazoline-isatin hybrid | - | EGFR | 0.083 | [8] |
| VEGFR-2 | 0.076 | [8] | |||
| HER2 | 0.138 | [8] | |||
| CDK2 | 0.183 | [8] | |||
| 14 | 6-(pyridin-4-yl) | benzo[d]thiazol-5-amine | RIPK2 | 0.0051 | [9] |
| 25 | 3-carboxamide | (details in reference) | BTKWT | 0.0053 | [10] |
| BTKC481S | 0.039 | [10] |
Table 1: Comparative in vitro activity of selected 4-aminoquinoline and quinoline analogs.
Key Structure-Activity Relationship Insights
Based on extensive studies of 4-aminoquinoline and related quinoline analogs, several key SAR trends can be identified:
-
Substitution at Position 7: The presence of a halogen, particularly a chloro or fluoro group, at the 7-position of the quinoline ring is a common feature in many active compounds, often enhancing antimalarial and anticancer activities.[6][7] Bulky alkoxy substituents at this position have also been shown to be beneficial for antiproliferative activity.[5]
-
The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is critical for activity. The presence of a basic amino group in the side chain is a recurring motif in potent antimalarial and anticancer agents.[5][6] The length of the alkylamino side chain also influences potency, with a two-carbon linker often being optimal.[5]
-
Aromatic Substituents: The introduction of substituted aniline rings at the 4-position has led to the development of potent kinase inhibitors, including those targeting EGFR.[2]
-
Hybrid Molecules: The strategy of creating hybrid molecules by linking the 4-aminoquinoline scaffold with other pharmacophores, such as isatin or sulfonamides, has yielded compounds with enhanced and sometimes novel biological activities.[7][11]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of quinoline analogs.
This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, BGC823, MCF7, MDA-MB468) are seeded into 96-well plates at a density of 4,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[8][12]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.[8][12]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
These assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the specific kinase (e.g., EGFR, RIPK2, BTK), a substrate (e.g., a peptide or protein), and ATP.[9][13]
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 30°C).[13]
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays (e.g., mobility shift assay), or luminescence-based assays (e.g., ADP-Glo™).[12][13]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.
Visualizing Biological Pathways and Workflows
To better understand the context of SAR studies, visual diagrams of relevant signaling pathways and experimental workflows are invaluable.
Caption: A simplified diagram of a generic kinase signaling pathway often targeted by quinoline-based inhibitors.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Anticancer Activity of Quinoline Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Representative Quinoline Derivatives
To illustrate the therapeutic potential of the quinoline scaffold, this guide utilizes in vivo data from a novel 8-hydroxyquinoline derivative, designated as compound 91b1 , and a quinoline-chalcone derivative .[1][2] These compounds have demonstrated notable anticancer effects in xenograft models of esophageal and gastric cancer, respectively. Their performance is compared against the standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin .
Table 1: In Vivo Efficacy of Quinoline Derivatives vs. Standard Chemotherapies
| Compound | Animal Model | Cancer Type (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate | Reference |
| Quinoline Derivative 91b1 | Nude Mice (Xenograft) | Esophageal (KYSE150) | 50 mg/kg/day (i.p.) for 25 days | Significant reduction in tumor volume | Not Reported | [3][4] |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric (MGC-803) | Not Specified | Significant inhibition reported | Not Reported | [2] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC7901) | Metronomic, every other day | ~75% (most effective schedule) | Not Reported | [2] |
| Cisplatin | Nude Mice (Xenograft) | Esophageal (KYSE150) | Not Specified | Standard reference | Not Reported | [5] |
Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.[2]
Experimental Protocols
The following is a detailed methodology for a murine xenograft model, a key in vivo experiment to validate the anticancer activity of novel compounds like quinoline derivatives. This protocol is a composite based on standard practices and details from the cited studies.[2][3][4]
Murine Xenograft Model for Solid Tumors
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human cancer.
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., KYSE150 esophageal cancer, MGC-803 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with sterile food and water ad libitum.
2. Tumor Implantation:
-
Cultured cancer cells are harvested during their exponential growth phase.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of serum-free media or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.
4. Compound Administration:
-
Vehicle Control Group: Receives the vehicle used to dissolve the test compound (e.g., 6% PEG saline).[3]
-
Test Compound Group(s): Receives the quinoline derivative at specified doses (e.g., 10 mg/kg/day or 50 mg/kg/day) via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., 25 days).[3][4]
-
Positive Control Group: Receives a standard-of-care chemotherapy agent (e.g., Cisplatin or 5-FU) at a clinically relevant dosing schedule.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the treatment period.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Tumor tissues can be collected for further analysis, such as immunohistochemistry or western blotting, to assess the effect of the compound on specific biomarkers.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are prominent targets.
Experimental Workflow and Signaling Pathways
References
A Comparative Analysis of 3-Aminoquinolin-4-ol and Chloroquine: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available experimental data between the well-established antimalarial drug chloroquine and the lesser-known compound 3-Aminoquinolin-4-ol. While chloroquine has been the subject of extensive research for decades, providing a wealth of information on its efficacy, mechanism of action, and clinical use, there is a notable absence of published studies on the biological activity of this compound, particularly concerning its potential as an antimalarial agent. This guide, therefore, presents a detailed overview of chloroquine, contextualized within the broader class of aminoquinolines, and highlights the current data gap for this compound.
Chloroquine: A Benchmark 4-Aminoquinoline Antimalarial
Chloroquine is a synthetic 4-aminoquinoline that has been a cornerstone of malaria treatment and prophylaxis for many years. Its primary mechanism of action targets the erythrocytic stage of the Plasmodium parasite's life cycle.
Mechanism of Action
The antimalarial activity of chloroquine is centered on its ability to interfere with the parasite's detoxification of heme. Inside the acidic food vacuole of the parasite, chloroquine, a weak base, becomes protonated and trapped. This accumulation allows it to bind to heme (ferriprotoporphyrin IX), a toxic byproduct of the parasite's digestion of hemoglobin. By forming a complex with heme, chloroquine prevents its polymerization into non-toxic hemozoin crystals. The resulting buildup of free heme is highly toxic to the parasite, leading to membrane damage and cell death.
Antimalarial Activity and Resistance
Chloroquine exhibits potent activity against the blood stages of Plasmodium vivax, P. ovale, P. malariae, and chloroquine-sensitive strains of P. falciparum. However, its efficacy has been severely compromised by the widespread emergence of chloroquine-resistant P. falciparum and, more recently, chloroquine-resistant P. vivax. Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole.
This compound: An Unexplored Quinoline Derivative
In stark contrast to chloroquine, there is a significant lack of publicly available scientific data on the biological activities of this compound. Searches of chemical and biological databases, including PubChem, reveal its chemical structure and basic properties but no associated experimental data on its antimalarial efficacy, mechanism of action, or cytotoxicity.
The structural distinction between this compound and chloroquine is critical. Chloroquine is a 4-aminoquinoline, meaning the amino-containing side chain is attached at the 4-position of the quinoline ring. In this compound, the amino group is at the 3-position, and a hydroxyl group is at the 4-position. These seemingly minor structural changes can have profound effects on the molecule's physicochemical properties, its ability to accumulate in the parasite's food vacuole, and its interaction with biological targets like heme.
Comparative Summary and Future Directions
Due to the absence of experimental data for this compound, a direct quantitative comparison with chloroquine is not possible at this time. The following table summarizes the available information for chloroquine and highlights the data gap for this compound.
| Feature | Chloroquine | This compound |
| Chemical Class | 4-Aminoquinoline | 3-Amino-4-hydroxyquinoline |
| Mechanism of Action | Inhibition of heme polymerization | Data not available |
| Antimalarial Activity | High against sensitive strains | Data not available |
| Resistance | Widespread in P. falciparum | Data not available |
| Cytotoxicity | Well-characterized | Data not available |
To ascertain the potential of this compound as an antimalarial agent, a systematic experimental evaluation is necessary. The following workflow outlines the essential studies required.
Experimental Protocols for Chloroquine Evaluation
For researchers aiming to use chloroquine as a benchmark in their studies, the following are standard experimental protocols.
In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive, Dd2 or K1 for chloroquine-resistant) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX or human serum.
-
Drug Preparation: A stock solution of chloroquine diphosphate is prepared in sterile water or DMSO and serially diluted to the desired concentrations.
-
Assay: In a 96-well plate, parasite cultures (typically at 1% parasitemia and 2% hematocrit) are incubated with the serially diluted drug for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth can be quantified using various methods:
-
SYBR Green I-based fluorescence assay: SYBR Green I dye binds to parasite DNA, and fluorescence is measured.
-
pLDH (parasite lactate dehydrogenase) assay: The activity of the parasite-specific enzyme pLDH is measured colorimetrically.
-
[³H]-hypoxanthine incorporation assay: The incorporation of radiolabeled hypoxanthine into parasite nucleic acids is measured.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Heme Polymerization Inhibition Assay
Objective: To assess the ability of a compound to inhibit the formation of β-hematin (hemozoin).
Methodology:
-
Reaction Mixture: A solution of hemin chloride in a suitable solvent (e.g., DMSO) is added to a sodium acetate buffer at a pH that promotes polymerization (e.g., pH 5.0).
-
Incubation: The test compound (e.g., chloroquine) at various concentrations is added to the reaction mixture and incubated, often at an elevated temperature (e.g., 60°C), to induce hemozoin formation.
-
Quantification: After incubation, the mixture is centrifuged. The amount of hemozoin formed can be quantified by:
-
Depolymerizing the hemozoin pellet back to heme in a basic solution and measuring the absorbance of heme.
-
A pyridine-based colorimetric method.
-
-
Data Analysis: The IC₅₀ for heme polymerization inhibition is determined from the dose-response curve.
Conclusion
While chloroquine remains a critical tool in malaria research and, in some regions, for treatment, the lack of data on this compound prevents any meaningful comparison. The distinct structural features of this compound compared to the well-studied 4-aminoquinolines suggest that its biological activity cannot be predicted and warrants empirical investigation. The experimental protocols provided for chloroquine can serve as a template for the future evaluation of this compound and other novel quinoline derivatives, which is essential for the discovery of new antimalarial agents to combat drug resistance.
Navigating the Kinome: A Comparative Guide to 3-Aminoquinolin-4-ol's Predicted Kinase Cross-Reactivity Profile
For Immediate Release
[City, State] – [Date] – In the pursuit of novel therapeutic agents, understanding the selectivity of kinase inhibitors is paramount for predicting both efficacy and potential off-target effects. This guide offers a comprehensive, data-driven comparison of the predicted kinase cross-reactivity profile of 3-Aminoquinolin-4-ol, a scaffold of interest in medicinal chemistry. Due to the absence of publicly available kinome-wide screening data for this compound, this guide utilizes experimental data from a closely related and well-characterized 4-aminoquinoline derivative (hereafter referred to as "Compound 14"), a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), to illustrate the principles of kinase selectivity profiling.[1] This comparative analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential kinase interaction landscape of this compound class.
The 4-aminoquinoline and 4-aminoquinazoline cores are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[2] These compounds primarily target the ATP-binding site of kinases, and their selectivity is a critical determinant of their therapeutic window.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the kinase inhibition profile of the representative 4-aminoquinoline derivative, Compound 14, against a panel of 70 kinases.[1] Data is presented as the percentage of inhibition at a 1 µM concentration, providing a clear overview of the compound's selectivity.
Table 1: High-Potency Kinase Targets of Compound 14 (>90% Inhibition at 1 µM)
| Kinase | % Inhibition at 1 µM |
| RIPK2 | 97 |
| Fyn | >90 |
| Lyn | >90 |
| BTK | >90 |
| Abl | >90 |
Table 2: Moderate-Potency Kinase Targets of Compound 14 (50-90% Inhibition at 1 µM)
| Kinase | % Inhibition at 1 µM |
| KDR | 50-90 |
| CDK9 | 50-90 |
| LOK | 50-90 |
Table 3: Comparison with Established Kinase Inhibitors
This table provides a qualitative comparison of the primary targets of Compound 14 with those of well-established kinase inhibitors, highlighting the diverse targeting profiles achievable with the broader quinoline/quinazoline scaffold.
| Compound | Primary Target(s) | Therapeutic Area |
| Compound 14 (representative) | RIPK2, Fyn, Lyn, BTK, Abl | Inflammation, Immunology (predicted) |
| Gefitinib | EGFR | Oncology |
| Erlotinib | EGFR | Oncology |
| Lapatinib | EGFR, HER2 | Oncology |
| Ibrutinib | BTK | Oncology, Autoimmune Disorders |
Mandatory Visualization
The following diagrams illustrate a key signaling pathway involving a primary target of the representative compound and a typical workflow for kinase inhibitor profiling.
Caption: RIPK2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
The following protocols outline the general methodologies employed for kinase cross-reactivity profiling.
1. In Vitro Kinase Assay Panel (e.g., KINOMEscan®)
This method is a competition binding assay that quantifies the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
-
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of human kinases expressed and purified.
-
Ligand-coated solid support.
-
Detection reagents.
-
-
Procedure:
-
A kinase panel (e.g., the KINOMEscan® panel of over 400 kinases) is utilized.
-
The test compound is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).
-
The amount of kinase bound to the ligand-coated support is measured in the presence and absence of the test compound.
-
The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
2. Dose-Response (IC50) Determination
For "hit" kinases identified in the primary screen, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
Test compound in serial dilutions.
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Kinase reaction buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of substrate phosphorylation is quantified (e.g., via scintillation counting for radiolabeled assays or luminescence for ADP-Glo™ assays).
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Disclaimer: The kinase profiling data presented in this guide is for a representative 4-aminoquinoline derivative, Compound 14, and not for this compound itself. This information is intended to be illustrative of the methodologies and potential outcomes of a kinase cross-reactivity study for this class of compounds. Independent experimental verification for this compound is required to ascertain its specific kinase interaction profile.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Binding Mode of 3-Aminoquinolin-4-ol with Target Proteins
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a compound with its target protein is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding characteristics of 3-Aminoquinolin-4-ol, a scaffold of medicinal interest, with a representative target protein, Receptor-Interacting Protein Kinase 2 (RIPK2).
While direct experimental data on the binding of this compound to a specific target is not extensively available, the broader 4-aminoquinoline class of molecules has been identified as potent inhibitors of RIPK2.[1][2][3] RIPK2 is a crucial mediator in the NOD-like receptor signaling pathway, playing a significant role in inflammatory responses.[4][5][6][7] Therefore, this guide will use RIPK2 as a key target to explore the potential binding interactions of this compound in comparison to other known inhibitors.
Comparative Analysis of RIPK2 Inhibitor Affinities
To contextualize the potential efficacy of this compound, it is essential to compare the binding affinities of structurally related compounds and other established RIPK2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, providing a quantitative measure of their potency against RIPK2.
| Compound Name/Reference | Chemical Scaffold | Target Protein | Binding Affinity (IC50) |
| Compound 14 [1] | 4-Aminoquinoline | RIPK2 | 5.1 ± 1.6 nM |
| Compound 5 [2] | 4-Aminoquinazoline | RIPK2 | 26 nM (in human whole blood) |
| WEHI-345 [7] | ATP analog | RIPK2 | 130 nM |
| Compound 10w [8] | FLT3 inhibitor derivative | RIPK2 | 0.6 nM |
| Ponatinib [9] | Multi-kinase inhibitor | RIPK2 | (Inhibits ubiquitination) |
| Gefitinib [1] | EGFR tyrosine kinase inhibitor | RIPK2 | (Used as a probe molecule) |
| SB203580 [1] | p38 inhibitor | RIPK2 | (Used as a probe molecule) |
Deciphering the Interaction: Experimental Protocols
The determination of binding affinity and the elucidation of the binding mode rely on robust experimental techniques. A common method to quantify the inhibitory activity of compounds against RIPK2 is the biochemical kinase assay.
Experimental Protocol: In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to measure the enzymatic activity of RIPK2 and the inhibitory effect of a test compound, such as this compound. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[10]
Materials:
-
Recombinant human RIPK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (low volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 50 nL) of the diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the RIPK2 enzyme solution (e.g., 2 µL of a 4 nM solution) to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2 µL). The final ATP concentration should be close to its Km value for RIPK2.
-
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK2 activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Biological Context: The NOD2-RIPK2 Signaling Pathway
To appreciate the significance of inhibiting RIPK2, it is crucial to understand its role in the broader signaling cascade. The following diagram, generated using Graphviz, illustrates the NOD2-RIPK2 signaling pathway, which is a key component of the innate immune system's response to bacterial components.[4][5][11][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thesgc.org [thesgc.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives on Cancer vs. Normal Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 4-aminoquinoline derivatives on cancer cell lines versus normal (non-cancerous) cell lines. Due to the limited availability of public data on the specific compound 3-Aminoquinolin-4-ol, this guide focuses on the broader class of 4-aminoquinoline derivatives, for which significant research exists. The data herein is compiled from multiple studies to offer a comprehensive overview of the therapeutic potential and selectivity of this class of compounds.
Data Presentation: Comparative Cytotoxicity (IC50/GI50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values of different 4-aminoquinoline derivatives against a panel of human cancer and normal cell lines. Lower values indicate higher potency.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines vs. Normal Breast/Fibroblast Cell Lines
| Compound ID/Name | Cancer Cell Line | IC50/GI50 (µM) | Normal Cell Line | IC50/GI50 (µM) | Selectivity Index (Normal/Cancer) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 - 8.73[1] | 184B5 (Immortalized Breast) | >20[2] | >2.3 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22[1] | 184B5 (Immortalized Breast) | >20[2] | >2.4 |
| Compound 13 (VR23) | MDA-MB-468 | ~1.0[3] | MCF10A (Non-tumorigenic Breast) | ~17.6[3] | 17.6 |
| Chloroquine (Reference) | MDA-MB-468 | 24.36[1] | - | - | - |
| Chloroquine (Reference) | MCF-7 | 11.52 - 14.47[1] | - | - | - |
Table 2: Cytotoxicity of 8-Aminoquinoline Glycoconjugates on Colon and Breast Cancer Cell Lines vs. Normal Fibroblast Cell Line
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Compound 17 | HCT 116 (Colon) | 116.4 ± 5.9[4] | NHDF-Neo (Normal Human Dermal Fibroblasts) | >800[4] | >6.8 |
| Compound 17 | MCF-7 (Breast) | 78.1 ± 9.3[4] | NHDF-Neo (Normal Human Dermal Fibroblasts) | >800[4] | >10.2 |
| Compound 18 | HCT 116 (Colon) | 43.4 ± 2.4[4] | NHDF-Neo (Normal Human Dermal Fibroblasts) | >200[4] | >4.6 |
| 8-Hydroxyquinoline (Reference) | HCT 116 (Colon) | 9.33 ± 0.22[4] | NHDF-Neo (Normal Human Dermal Fibroblasts) | 20.2 ± 0.1[4] | 2.2 |
Experimental Protocols
The data presented in this guide were primarily generated using the following experimental methodologies. Researchers should note that specific parameters may vary between studies.
Cell Lines and Culture
-
Cancer Cell Lines:
-
Breast: MCF-7, MDA-MB-231, MDA-MB-468
-
Colon: HCT-116
-
-
Normal Cell Lines:
-
Breast (Immortalized/Non-tumorigenic): 184B5, MCF10A
-
Fibroblast: Normal Human Dermal Fibroblasts (NHDF-Neo)
-
Intestinal Epithelial: HCEC
-
Cells were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (4-aminoquinoline derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50/GI50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of 4-aminoquinoline derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition and Apoptosis Induction
Several 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells, often through the inhibition of key survival pathways such as the PI3K/Akt/mTOR pathway.[5][6][7]
Caption: Proposed mechanism of apoptosis induction by 4-aminoquinoline derivatives via PI3K/Akt/mTOR pathway inhibition.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the ADME Properties of 3-Aminoquinolin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical 3-Aminoquinolin-4-ol derivatives. Due to the limited availability of public data on this specific chemical series, this guide utilizes representative data from structurally similar compounds, primarily 4-aminoquinoline derivatives, to offer insights into their potential developability as drug candidates. The experimental protocols for key in vitro ADME assays are detailed to support the reproducibility and further investigation of these essential pharmacokinetic parameters.
Data Presentation: Comparative ADME Properties
The following tables summarize the in vitro ADME properties of three hypothetical this compound derivatives (AQ-1, AQ-2, and AQ-3) compared to a reference 4-aminoquinoline compound. These values are illustrative and intended to guide early-stage drug discovery efforts.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | % Remaining after 30 min | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| AQ-1 | 75 | 83.1 | 8.3 | High |
| AQ-2 | 45 | 26.5 | 26.1 | Moderate |
| AQ-3 | 15 | 7.8 | 88.9 | Low |
| Reference 4-Aminoquinoline | 60[1] | 43.1 | 16.1 | High[1] |
Classification based on internal criteria: >70% remaining (High), 30-70% remaining (Moderate), <30% remaining (Low).
Table 2: Caco-2 Permeability
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Classification |
| AQ-1 | 12.5 | 1.2 | High |
| AQ-2 | 4.8 | 2.5 | Moderate |
| AQ-3 | 0.9 | 1.5 | Low |
| Reference Compound (Propranolol) | >10[2] | <2 | High[2] |
| Reference Compound (Atenolol) | <1[2] | <2 | Low[2] |
Classification based on established criteria: >10 x 10⁻⁶ cm/s (High), 1-10 x 10⁻⁶ cm/s (Moderate), <1 x 10⁻⁶ cm/s (Low).[2] An efflux ratio >2 suggests active efflux.
Table 3: Kinetic Aqueous Solubility
| Compound | Kinetic Solubility at pH 7.4 (µM) | Solubility Classification |
| AQ-1 | 150 | High |
| AQ-2 | 45 | Moderate |
| AQ-3 | 8 | Low |
Classification based on general drug discovery criteria: >100 µM (High), 10-100 µM (Moderate), <10 µM (Low).
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic fate).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (containing an internal standard for analytical purposes).
-
96-well plates.
-
Incubator and centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a working solution of the test compound in a buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[3][4]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell® plates (e.g., 24-well).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS system for analysis.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer to measure A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[2]
Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is relevant for early drug discovery screening.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Phosphate buffered saline (PBS) at pH 7.4.
-
96-well filter plates.
-
Plate shaker.
-
UV-Vis plate reader or HPLC-UV system for analysis.
Procedure:
-
Add a small volume of the test compound's DMSO stock solution to a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Filter the samples through the 96-well filter plate to separate the precipitated compound from the soluble fraction.
-
Quantify the concentration of the compound in the filtrate using a UV-Vis plate reader or by HPLC-UV analysis.
-
The kinetic solubility is reported as the concentration of the compound in the filtrate.[5][6]
Mandatory Visualizations
Experimental Workflow for In Vitro ADME Screening
Caption: A general workflow for the in vitro ADME screening of new chemical entities.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoline derivatives in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mttlab.eu [mttlab.eu]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of 3-Aminoquinolin-4-ol
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients and key intermediates is paramount. Isomeric purity, in particular, is a critical quality attribute, as different isomers of a molecule can exhibit varied pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 3-Aminoquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by comparative data to aid in method selection and development.
Potential Isomers of this compound
The primary impurities in a sample of this compound are likely to be its positional isomers, where the amino (-NH2) and hydroxyl (-OH) groups are located at different positions on the quinoline ring. The separation and quantification of these closely related structures are the main challenges in purity analysis.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the volatility and thermal stability of the isomers, the required sensitivity, and the available instrumentation. HPLC, GC-MS, and CE are powerful techniques for the separation of isomers.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[1] | Can be time-consuming for method development.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry for detection and identification.[2][3] | Excellent for volatile and thermally stable compounds, high sensitivity and specificity.[3] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[4][5] | High separation efficiency, short analysis times, minimal sample and solvent consumption.[6][7] | Lower sensitivity for UV detection compared to HPLC, can be less robust for complex matrices. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the separation of this compound from its positional isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60% B
-
30-31 min: 60-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1.0 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound if the compound and its isomers are sufficiently volatile and thermally stable, or if they are derivatized.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Sample Preparation (with Derivatization):
-
To 1 mg of the this compound sample, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling to room temperature, dilute the sample with a suitable solvent (e.g., ethyl acetate) before injection.
Capillary Electrophoresis (CE)
CE offers a high-efficiency alternative for the separation of charged or chargeable isomers.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
Visualizations
Caption: General workflow for the isomeric purity analysis of a chemical sample.
Caption: Suitability of analytical techniques based on analyte properties and analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 3-Aminoquinolin-4-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Aminoquinolin-4-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage waste containing this chemical compound.
I. Understanding the Hazard Profile
-
Toxicity: Assumed to be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Likely to cause skin and eye irritation or severe burns.[1][2]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]
Given these potential risks, all waste containing this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste management program.
II. Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound, which are crucial for its proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[3] |
| Molecular Weight | 160.17 g/mol | PubChem[3] |
| CAS Number | 129377-66-8 | PubChem[3] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.
-
-
Containment:
-
Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Keep the container tightly closed when not in use.[1]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal:
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide is intended to ensure that all personnel handling this compound are equipped with the necessary information to do so safely and responsibly. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Operational Guide for Handling 3-Aminoquinolin-4-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Aminoquinolin-4-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not fully available, data from structurally similar compounds such as 8-Aminoquinoline and 6-Aminoquinoline indicate that it should be handled with care. The primary hazards are presumed to be:
-
Suspected of causing genetic defects.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Tested to ASTM D6978 or EN 374. |
| Skin and Body Protection | Laboratory coat or an impervious gown. Closed-toed footwear is required. | Select based on workplace hazards and duration of exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust or aerosols may be generated. | Use in a chemical fume hood is the primary engineering control.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Handling :
-
Storage :
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Given that similar compounds are air-sensitive, storing under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[1][5]
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7]
Spill and Disposal Plan
Spill Response:
-
Evacuate : Immediately clear the area of all non-essential personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up :
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up and shovel the material into a suitable, labeled container for disposal.[1][5] Avoid creating dust.[1][5]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.
-
-
Decontaminate : Thoroughly clean the spill area with a suitable solvent.
Waste Disposal:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : Collect all contaminated solids (e.g., gloves, paper towels) and liquids in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[1][4] Do not dispose of it down the drain. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Diagrams
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
